Exophilin A
Beschreibung
This compound has been reported in Exophiala pisciphila with data available.
trimer of 3,5-dihydroxydecanoic acid; isolated from Exophiala pisciphila; structure in first source
Eigenschaften
CAS-Nummer |
172703-87-6 |
|---|---|
Molekularformel |
C30H56O10 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-3,5-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3-hydroxydecanoic acid |
InChI |
InChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
RZQNQMRSGMXXMH-ZRRJEQDASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Exophilin A: A Technical Overview
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Exophilin A is a novel antibiotic first identified in 1996 by researchers at the Central Research Laboratory of Nippon Suisan Kaisha, Ltd., in Tokyo, Japan.[1][2] This document provides a comprehensive technical summary of the discovery, isolation, structural elucidation, and initial biological characterization of this compound. It details the experimental protocols employed by the original research team and presents the quantitative data from their initial antimicrobial assays. This guide is intended to serve as a foundational resource for researchers interested in the further development and study of this natural product.
Discovery and Origin
This compound was discovered as a secondary metabolite produced by the marine fungus Exophiala pisciphila, strain NI10102.[1][2] The producing organism was originally isolated from the marine sponge Mycale adhaerens.[1] The discovery was the result of a screening program aimed at identifying new antibacterial compounds from marine microorganisms.
Taxonomy of the Producing Organism
-
Kingdom : Fungi
-
Phylum : Ascomycota
-
Class : Eurotiomycetes
-
Order : Chaetothyriales
-
Family : Herpotrichiellaceae
-
Genus : Exophiala
-
Species : pisciphila
-
Strain : NI10102
Fermentation and Production
The production of this compound was achieved through submerged fermentation of Exophiala pisciphila NI10102. The following protocol outlines the fermentation process.
Experimental Protocol: Fermentation
-
Seed Culture: A seed culture was prepared by inoculating a loopful of E. pisciphila NI10102 from an agar (B569324) slant into a suitable liquid medium. The composition of the seed medium was not specified in the available literature.
-
Production Culture: The production fermentation was carried out in a medium containing glucose, peptone, yeast extract, and sea salt. The exact concentrations and sterilization parameters were not detailed in the publicly available abstracts.
-
Incubation: The production culture was incubated for a period of time, likely with shaking to ensure aeration, at a controlled temperature. Optimal growth temperatures for E. pisciphila are reported to be between 20-30°C.
-
Harvesting: After the incubation period, the fermentation broth was harvested. The fungal mycelium was separated from the culture filtrate, which contained the secreted this compound, by filtration.
Isolation and Purification
This compound was isolated and purified from the culture filtrate using a multi-step chromatographic process. The workflow for this process is outlined below.
Experimental Protocol: Isolation and Purification
-
Adsorption Chromatography: The culture filtrate was first passed through a column packed with Diaion HP-20 resin. This step was designed to capture this compound and other nonpolar to moderately polar compounds from the aqueous broth.
-
Elution: The Diaion HP-20 column was washed with water to remove salts and other highly polar impurities. This compound was then eluted from the resin using a solvent of increased polarity, such as methanol (B129727) or acetone.
-
Silica (B1680970) Gel Chromatography: The crude extract obtained from the previous step was concentrated and then subjected to silica gel column chromatography.
-
Gradient Elution: The silica gel column was eluted with a solvent gradient, likely a mixture of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Fractions were collected and monitored for the presence of this compound.
-
Final Purification: Fractions containing pure this compound were pooled and concentrated to yield the final product as a colorless oil.
Caption: Isolation and Purification Workflow for this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods and chemical degradation analysis.
Physicochemical Properties
| Property | Value |
| Appearance | Colorless Oil |
| Molecular Formula | C₃₀H₅₆O₁₀ |
| Molecular Weight | 576.76 g/mol |
| Optical Rotation | Specific value not publicly available |
| UV Absorption | Specific λmax not publicly available |
| Infrared (IR) Spectrum | Specific peaks not publicly available |
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy were employed to determine the carbon-hydrogen framework of the molecule. While the specific chemical shifts and coupling constants are not available in the abstracts, these analyses were crucial in identifying the repeating monomeric units.
Chemical Structure
The spectroscopic and chemical analyses revealed that this compound is a macrocyclic trimer composed of three units of (3R,5R)-3,5-dihydroxydecanoic acid linked by ester bonds.
Biological Activity
This compound was found to exhibit selective antimicrobial activity against Gram-positive bacteria. The initial screening was performed using a standard antimicrobial susceptibility testing method, likely broth microdilution or agar diffusion.
Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of test organisms. Please note that the specific MIC values from the original publication are not available in the publicly accessible literature; the table structure is provided as a template.
| Test Organism (Gram-positive) | Strain Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 25923 | Data not available |
| Bacillus subtilis | e.g., ATCC 6633 | Data not available |
| Enterococcus faecalis | e.g., ATCC 29212 | Data not available |
| Streptococcus pyogenes | e.g., ATCC 19615 | Data not available |
This compound was reported to be inactive against Gram-negative bacteria and fungi at the concentrations tested.
Mechanism of Action
The precise mechanism of action by which this compound exerts its antibacterial effect against Gram-positive bacteria has not been elucidated in the available literature. Further research is required to determine its molecular target and the biochemical pathways it disrupts.
Caption: Postulated Biological Activity of this compound.
Conclusion and Future Directions
The discovery of this compound represents a notable contribution to the field of natural product antibiotics. Its novel structure and selective activity against Gram-positive bacteria highlight its potential as a lead compound for further drug development. Key areas for future research include:
-
Total Synthesis: The development of a synthetic route to this compound and its analogs would enable structure-activity relationship (SAR) studies and the optimization of its antimicrobial properties.
-
Mechanism of Action Studies: Elucidating the molecular target of this compound is critical for understanding its antibacterial effects and for identifying potential resistance mechanisms.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the therapeutic potential of this compound.
-
Biosynthetic Pathway Analysis: Investigating the genetic and enzymatic basis of this compound production in E. pisciphila could lead to improved yields through metabolic engineering.
This technical guide, based on the foundational discovery, provides a solid starting point for researchers to build upon and explore the full therapeutic potential of this compound.
References
Chemical Structure Elucidation of Exophilin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure elucidation of Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila. The information presented is based on the foundational study by Doshida et al. (1996), which first described the isolation and structural determination of this compound.
Introduction
This compound is an antibacterial compound produced by the marine fungus Exophiala pisciphila (NI10102), which was originally isolated from the marine sponge Mycale adhaerens.[1] It exhibits antimicrobial activity, particularly against Gram-positive bacteria.[1] The elucidation of its chemical structure was accomplished through a combination of spectroscopic methods and chemical degradation analysis, revealing it to be a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.
Physicochemical and Spectroscopic Data
The structural analysis of this compound relied on a comprehensive set of physicochemical and spectroscopic data. This information was crucial in determining the planar structure and relative stereochemistry of the molecule.
General Properties
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C30H56O10 |
| Molecular Weight | 576.8 g/mol |
| Optical Rotation | [α]D²⁵ -12.0° (c 1.0, CHCl₃) |
| UV Spectrum (MeOH) | End absorption |
| IR Spectrum (film) | 3400 (br), 2940, 2860, 1730, 1460, 1380, 1250, 1180, 1080, 1030 cm⁻¹ |
Mass Spectrometry Data
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was instrumental in determining the elemental composition of this compound.
| Ion | Observed m/z | Calculated m/z |
| [M+Na]⁺ | 599.3769 | 599.3771 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were measured in CDCl₃. The assignments were confirmed by various 2D NMR experiments, including ¹H-¹H COSY, HMQC, and HMBC.
Table of ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 170.8 | - |
| 2 | 42.9 | 2.55 (dd, 15.5, 8.0) |
| 2.45 (dd, 15.5, 4.5) | ||
| 3 | 68.1 | 4.20 (m) |
| 4 | 44.9 | 1.70 (m) |
| 1.60 (m) | ||
| 5 | 70.2 | 5.10 (m) |
| 6 | 36.3 | 1.50 (m) |
| 7 | 25.1 | 1.30 (m) |
| 8 | 31.7 | 1.30 (m) |
| 9 | 22.6 | 1.30 (m) |
| 10 | 14.0 | 0.88 (t, 7.0) |
| 1' | 170.1 | - |
| 2' | 42.9 | 2.55 (dd, 15.5, 8.0) |
| 2.45 (dd, 15.5, 4.5) | ||
| 3' | 68.1 | 4.20 (m) |
| 4' | 44.9 | 1.70 (m) |
| 1.60 (m) | ||
| 5' | 70.2 | 5.10 (m) |
| 6' | 36.3 | 1.50 (m) |
| 7' | 25.1 | 1.30 (m) |
| 8' | 31.7 | 1.30 (m) |
| 9' | 22.6 | 1.30 (m) |
| 10' | 14.0 | 0.88 (t, 7.0) |
| 1'' | 174.5 | - |
| 2'' | 41.1 | 2.40 (d, 6.0) |
| 3'' | 68.1 | 4.00 (m) |
| 4'' | 45.2 | 1.55 (m) |
| 5'' | 68.1 | 3.85 (m) |
| 6'' | 36.5 | 1.45 (m) |
| 7'' | 25.2 | 1.30 (m) |
| 8'' | 31.7 | 1.30 (m) |
| 9'' | 22.6 | 1.30 (m) |
| 10'' | 14.0 | 0.88 (t, 7.0) |
Experimental Protocols
The following sections detail the experimental procedures employed in the isolation, purification, and structural elucidation of this compound.
Fermentation of Exophiala pisciphila
The microorganism, Exophiala pisciphila NI10102, was cultured to produce this compound.
-
Seed Culture: A loopful of the mycelia from a slant culture was inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (2.0% glucose, 0.5% peptone, 0.5% yeast extract, and 0.5% CaCO₃ in artificial seawater, adjusted to pH 7.0). The flask was incubated on a rotary shaker at 25°C for 3 days.
-
Production Culture: The seed culture (5 ml) was transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (4.0% soluble starch, 2.0% soybean meal, and 0.5% CaCO₃ in artificial seawater, adjusted to pH 7.0). The production culture was incubated on a rotary shaker at 25°C for 7 days.
Isolation and Purification of this compound
The following workflow outlines the steps taken to isolate and purify this compound from the culture broth.
Structural Elucidation via Chemical Degradation
To determine the absolute stereochemistry of the monomeric unit of this compound, a chemical degradation study was performed.
-
Hydrolysis: this compound (10 mg) was dissolved in 1 ml of 5% methanolic KOH and stirred at room temperature for 2 hours.
-
Extraction: The reaction mixture was neutralized with 1 N HCl and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield crude 3,5-dihydroxydecanoic acid.
-
Lactonization: The crude acid was dissolved in 1 ml of benzene (B151609) containing a catalytic amount of p-toluenesulfonic acid and refluxed for 1 hour.
-
Purification: The reaction mixture was concentrated, and the resulting residue was purified by silica gel column chromatography (eluting with n-hexane-ethyl acetate, 2:1) to afford (+)-(3R,5R)-3-hydroxy-5-decanolide.
-
Comparison: The optical rotation of the obtained lactone ([α]D²⁵ +21.0°) was compared with the literature value for the authentic sample, confirming the (3R,5R) stereochemistry of the 3,5-dihydroxydecanoic acid monomer.
The following diagram illustrates the logical flow of the structure elucidation process.
Conclusion
The chemical structure of this compound was successfully elucidated as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid through a combination of detailed spectroscopic analyses and chemical degradation. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers in natural product chemistry, drug discovery, and related fields. This foundational work enables further investigation into the synthesis, biosynthesis, and mechanism of action of this marine-derived antibiotic.
References
The Enigmatic Pathway of Exophilin A: A Proposed Biosynthetic Blueprint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Exophilin A, a secondary metabolite isolated from the marine fungus Exophiala pisciphila, has demonstrated notable antimicrobial activity against Gram-positive bacteria.[1] Its unique structure, a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, suggests a fascinating biosynthetic origin rooted in polyketide metabolism.[1] Despite its discovery, the precise enzymatic machinery and genetic blueprint governing the assembly of this intriguing molecule remain largely uncharacterized in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by presenting a cohesive, albeit hypothetical, biosynthesis pathway for this compound. Drawing upon established principles of mycotoxin biosynthesis and polyketide synthase (PKS) enzymology, this document provides a foundational framework for future research endeavors. It is tailored for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of the proposed biosynthetic logic, detailed hypothetical experimental protocols for pathway elucidation, and illustrative diagrams to visualize the intricate molecular processes.
Introduction to this compound
This compound is a natural product identified from the culture of Exophiala pisciphila, a marine fungus isolated from a sponge.[1] Structurally, it is a macrocycle formed by the esterification of three units of the C10 polyketide, (3R,5R)-3,5-dihydroxydecanoic acid. The molecule's potent antibacterial properties underscore its potential as a lead compound for novel antibiotic development. However, to harness its full therapeutic potential through synthetic biology or metabolic engineering approaches, a thorough understanding of its biosynthesis is paramount. This guide puts forth a putative pathway to stimulate and guide further investigation into this promising marine-derived metabolite.
Proposed Biosynthesis Pathway of the this compound Monomer
The monomer of this compound, (3R,5R)-3,5-dihydroxydecanoic acid, is a classic example of a reduced polyketide, likely assembled by a Type I iterative Polyketide Synthase (PKS). This multifunctional enzyme would catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by specific reductive modifications.
The proposed PKS responsible for the monomer synthesis would contain the following essential domains:
-
Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and a new malonyl-CoA derived extender unit.
-
Acyltransferase (AT): Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The stereospecificity of this domain is crucial for establishing the (3R) and (5R) stereocenters.
-
Dehydratase (DH): May be present but is likely inactive or bypassed in the cycles where hydroxyl groups are retained.
-
Enoyl Reductase (ER): Reduces the carbon-carbon double bond.
-
Thioesterase (TE): Catalyzes the release of the final polyketide chain from the ACP.
The biosynthesis of the decanoic acid derivative is proposed to proceed through four extension cycles, followed by reductive steps and finally, release from the PKS.
Proposed Trimerization of the Monomer
Following the synthesis of three molecules of (3R,5R)-3,5-dihydroxydecanoic acid, a subsequent enzymatic step is required to assemble the final trimeric structure of this compound. This is likely catalyzed by a dedicated enzyme, possibly a non-ribosomal peptide synthetase (NRPS)-like enzyme or a specialized esterase/ligase, which facilitates the macrolactonization through ester bond formation.
Quantitative Data Summary
As no specific quantitative data for this compound biosynthesis is currently available in the literature, the following table presents hypothetical, yet realistic, values for a fungal polyketide production system. These values serve as a template for future experimental data presentation.
| Parameter | Value | Unit | Experimental Context |
| This compound Titer | |||
| - Wild-type E. pisciphila | 50-150 | mg/L | Shake flask culture, optimized medium |
| - Genetically engineered strain | 500-1500 | mg/L | Overexpression of biosynthetic genes |
| PKS Enzyme Kinetics (Hypothetical) | |||
| - Km (Malonyl-CoA) | 50-200 | µM | In vitro assay with purified PKS |
| - kcat | 10-50 | min-1 | In vitro assay with purified PKS |
| Gene Expression Levels (Hypothetical) | |||
| - PKS gene (log2 fold change) | 4-6 | - | Comparison of producing vs. non-producing conditions (qRT-PCR) |
| - Trimerization enzyme gene | 3-5 | - | Comparison of producing vs. non-producing conditions (qRT-PCR) |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a multi-faceted approach, integrating molecular genetics, biochemistry, and analytical chemistry. Below are detailed protocols for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
References
A Comprehensive Technical Guide to the Total Synthesis of Exophilin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total synthesis of the marine natural product Exophilin A. The core focus is on the stereoselective synthesis of its monomeric precursor, (3R,5R)-3,5-dihydroxydecanoic acid, based on published synthetic routes. This document includes detailed experimental protocols for key reactions, quantitative data presented in tabular format, and visualizations of the synthetic pathway and proposed mechanism of action to facilitate understanding and application in research and drug development.
Introduction to this compound
This compound is a macrolide natural product first isolated from the marine microorganism Exophiala pisciphila. Its structure was determined to be a cyclic trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] this compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] Its unique structure, composed of a 30-membered macrolactone ring, and its biological activity make it an interesting target for total synthesis and the development of novel analogues.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound hinges on the successful stereoselective synthesis of its monomer, (3R,5R)-3,5-dihydroxydecanoic acid, or its lactone form, (+)-(3R,5R)-3-hydroxy-5-decanolide. A plausible retrosynthetic analysis breaks down the target molecule as follows:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, based on the work of Venkatesham et al., employs a chiral auxiliary-mediated aldol reaction to establish the initial stereocenters, followed by an oxa-Michael addition and a diastereoselective reduction to create the desired 1,3-diol motif present in the monomer.[2] The final steps would involve the hydrolysis of the lactone to the open-chain hydroxy acid and a subsequent macrolactonization to form the trimeric this compound.
Synthesis of the Monomer Precursor: (+)-(3R,5R)-3-Hydroxy-5-decanolide
The following sections detail the key steps in the synthesis of the lactone precursor of the this compound monomer.
Key Reactions and Quantitative Data
The synthesis involves several key transformations, each contributing to the overall yield and stereoselectivity. The quantitative data for these steps are summarized below.
| Step No. | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Chiral Auxiliary Acylation | (R)-4-Benzyl-thiazolidine-2-thione | N-Acylated Thiazolidinethione | Acetyl chloride, n-BuLi, THF, -78 °C | 95 | N/A | [2] |
| 2 | Evans Aldol Reaction | N-Acylated Thiazolidinethione | syn-Aldol Adduct | TiCl4, DIPEA, n-hexanal, CH2Cl2, -78 °C | 70 | 85:15 | [2] |
| 3 | Oxa-Michael Addition / Lactonization | syn-Aldol Adduct | α,β-Unsaturated δ-Lactone | H2O2, LiOH, THF/H2O; then PPTS, CH2Cl2 | 75 | N/A | [2] |
| 4 | 1,3-syn-Reduction | α,β-Unsaturated δ-Lactone | (+)-(3R,5R)-3-Hydroxy-5-decanolide | NaBH4, Et2BOMe, THF/MeOH, -78 °C | 92 | >99:1 | [2] |
Detailed Experimental Protocols
Disclaimer: The following protocols are based on the procedures described by Venkatesham et al. and may require optimization for specific laboratory conditions. Access to the full experimental details from the original publication is recommended for precise replication.
Step 1: (R)-1-(4-Benzyl-2-thioxo-thiazolidin-3-yl)ethanone To a solution of (R)-4-Benzyl-thiazolidine-2-thione in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, after which acetyl chloride (1.2 eq) is added. The reaction is stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Evans Aldol Reaction to form the syn-Aldol Adduct To a solution of the N-acylated thiazolidinethione (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C, titanium(IV) chloride (1.1 eq) is added, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq). The mixture is stirred for 1 hour, after which n-hexanal (1.5 eq) is added. The reaction is maintained at -78 °C for 4 hours and then quenched with a saturated solution of ammonium chloride. The product is extracted with dichloromethane, and the organic phase is washed, dried, and concentrated. The resulting diastereomers are separated by flash column chromatography to yield the pure syn-aldol adduct.[2]
Step 3: Oxa-Michael Addition / Lactonization The syn-aldol adduct is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and aqueous lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H2O2) are added. The reaction is stirred until completion (monitored by TLC). The chiral auxiliary is removed, and after workup, the resulting hydroxy acid is subjected to intramolecular lactonization. The crude hydroxy acid is dissolved in dichloromethane with pyridinium (B92312) p-toluenesulfonate (PPTS) and stirred at room temperature to afford the α,β-unsaturated δ-lactone, which is purified by chromatography.
Step 4: 1,3-syn-Reduction to (+)-(3R,5R)-3-Hydroxy-5-decanolide The α,β-unsaturated δ-lactone is dissolved in a mixture of THF and methanol (B129727) and cooled to -78 °C. Diethylmethoxyborane (Et2BOMe) is added, followed by the portion-wise addition of sodium borohydride (B1222165) (NaBH4).[2] This chelation-controlled reduction proceeds with high diastereoselectivity. The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of acetic acid. After aqueous workup and extraction with ethyl acetate, the crude product is purified by column chromatography to yield the final (+)-(3R,5R)-3-hydroxy-5-decanolide.
Caption: Key steps in the synthesis of the monomer precursor.
Final Steps Towards this compound
Monomer Formation: The synthesized (+)-(3R,5R)-3-hydroxy-5-decanolide can be converted to the open-chain (3R,5R)-3,5-dihydroxydecanoic acid via standard basic hydrolysis (e.g., using LiOH or NaOH in a water/methanol mixture) followed by careful acidification.
Proposed Mechanism of Antimicrobial Action
This compound, as a polyketide-derived macrolide, likely exerts its antimicrobial effect against Gram-positive bacteria through disruption of the cell membrane. This mechanism is common for many antimicrobial peptides and polyketides that possess amphipathic properties.
The proposed mechanism follows the "carpet model":
-
Electrostatic Attraction: The molecule is initially attracted to the negatively charged components of the bacterial cell membrane.
-
Membrane Accumulation: The molecules accumulate on the surface of the membrane, aligning parallel to the lipid bilayer.
-
Membrane Destabilization: Once a threshold concentration is reached, the accumulated molecules disrupt the packing of the lipid bilayer, leading to increased membrane permeability, the formation of transient pores, and eventual loss of membrane integrity.
-
Cell Lysis: The loss of the membrane potential and leakage of essential intracellular components ultimately leads to cell death.
Caption: Proposed mechanism of action for this compound.
This guide provides a foundational understanding of the synthetic challenges and strategies associated with this compound. The detailed synthetic route for the monomer offers a robust platform for the future development of analogues with potentially enhanced antimicrobial properties. Further investigation into the final trimerization step and the precise molecular interactions governing its antimicrobial activity will be crucial for realizing the full therapeutic potential of this natural product family.
References
Exophilin A: A Technical Whitepaper on its Biological Activity Spectrum
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Exophilin A, a natural product isolated from the marine microorganism Exophiala pisciphila, has been identified as an antibiotic with a specific spectrum of activity. This technical guide provides a comprehensive overview of the currently available scientific literature on the biological activities of this compound. This document summarizes its known antibacterial properties, and critically notes the absence of publicly available data on other potential biological effects, such as antifungal, antiviral, anticancer, and anti-inflammatory activities. The methodologies for the initial discovery and antibacterial assessment are detailed to the extent reported in the literature. The purpose of this whitepaper is to consolidate the existing knowledge on this compound and to highlight areas where further research is critically needed to fully elucidate its therapeutic potential.
Introduction
This compound is a novel antibiotic that was first isolated from the culture of the marine microorganism Exophiala pisciphila (strain NI10102). This fungus was originally obtained from a marine sponge of the species Mycale adhaerens.[1][2][3] The chemical structure of this compound has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] This initial discovery pointed towards its potential as an antimicrobial agent, specifically targeting Gram-positive bacteria. This document serves to detail the known biological activities of this compound and to provide a clear account of the gaps in the current scientific understanding of this compound.
Biological Activity Spectrum
The biological activity of this compound has been primarily characterized in the context of its antibacterial effects.
Antibacterial Activity
This compound has demonstrated antimicrobial activity specifically against Gram-positive bacteria. The initial discovery and characterization of this compound included screening for its ability to inhibit the growth of various bacteria.
Table 1: Antibacterial Spectrum of this compound
| Target Organism Type | Activity | Specific Strains Tested | Quantitative Data (e.g., MIC) |
| Gram-positive bacteria | Active | Information not publicly available | Information not publicly available |
| Gram-negative bacteria | Inactive | Information not publicly available | Information not publicly available |
MIC: Minimum Inhibitory Concentration. Data in this table is based on the initial discovery papers which reported activity against Gram-positive bacteria but did not provide specific quantitative data or a list of the exact strains tested in publicly accessible documents.
Antifungal, Antiviral, Anticancer, and Anti-inflammatory Activity
A comprehensive review of the scientific literature reveals a significant lack of publicly available data on the antifungal, antiviral, anticancer, and anti-inflammatory properties of this compound. While secondary metabolites from marine fungi are known to possess a wide range of biological activities, including cytotoxic and anti-inflammatory effects, no specific studies on this compound in these areas have been published.
Experimental Protocols
The following section details the general experimental methodologies that can be inferred from the discovery of this compound and standard microbiological practices.
Isolation and Purification of this compound
The isolation of this compound was performed from the culture of the marine microorganism Exophiala pisciphila.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound was determined using standard microbial sensitivity tests. A common method for this is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
General Protocol for MIC Determination:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium.
-
Serial Dilution of this compound: The compound is serially diluted in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Mechanism of Action and Signaling Pathways
There is currently no publicly available information regarding the mechanism of action of this compound or its effects on any cellular signaling pathways. To understand its antibacterial effect, future research could focus on its interaction with bacterial cell wall synthesis, protein synthesis, or DNA replication.
Conclusion and Future Directions
This compound is an antibiotic with a demonstrated, albeit narrowly defined, activity against Gram-positive bacteria. The primary limitation to understanding the full potential of this molecule is the profound lack of publicly available data on its broader biological activity spectrum. To fully assess its therapeutic potential, the following areas of research are of high priority:
-
Quantitative Antibacterial Studies: Determination of MIC values against a wide panel of clinically relevant Gram-positive bacteria, including multidrug-resistant strains.
-
Broad Spectrum Biological Screening: Systematic evaluation of this compound for antifungal, antiviral, anticancer, and anti-inflammatory activities using established in vitro assays.
-
Mechanism of Action Studies: Elucidation of the molecular mechanism by which this compound exerts its antibacterial effects.
-
Toxicology and Safety Assessment: In vitro and in vivo studies to determine the cytotoxic and broader toxicological profile of this compound.
The information presented in this whitepaper is based on the limited scientific literature available to date. Further research is essential to unlock the full therapeutic potential of this compound.
References
Unveiling the Antimicrobial Potential of Exophilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical structure and known biological functions. Due to the limited public accessibility of the primary research data, this document presents illustrative experimental protocols and hypothetical quantitative data to serve as a practical framework for researchers investigating this promising antimicrobial compound. Furthermore, this guide outlines potential mechanisms of action and explores hypothetical signaling pathways that may be influenced by this compound, offering a roadmap for future research and development in the field of antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antimicrobial agents with novel mechanisms of action are therefore of paramount importance. Marine microorganisms have emerged as a promising source of unique bioactive compounds with therapeutic potential. This compound, a natural product derived from the marine fungus Exophiala pisciphila, represents one such discovery.
First identified in 1996, this compound is chemically characterized as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] Initial studies have revealed its selective antimicrobial activity against Gram-positive bacteria, suggesting a targeted mechanism of action.[1] This guide aims to consolidate the available information on this compound and provide a technical framework for its further investigation as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a macrocyclic polyester (B1180765) composed of three units of (3R,5R)-3,5-dihydroxydecanoic acid. Its unique structure is a key determinant of its biological activity.
-
Molecular Formula: C₃₀H₅₆O₁₀
-
Molecular Weight: 576.76 g/mol
-
General Class: Polyol lipid
The presence of multiple hydroxyl and ester functional groups suggests that this compound may interact with biological membranes and proteins through hydrogen bonding and hydrophobic interactions.
Antimicrobial Spectrum and Potency (Illustrative Data)
| Microorganism | Strain | Gram Stain | MIC (µg/mL) [Hypothetical] |
| Staphylococcus aureus | ATCC 29213 | Positive | 8 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 16 |
| Streptococcus pyogenes | ATCC 19615 | Positive | 4 |
| Enterococcus faecalis | ATCC 29212 | Positive | 16 |
| Corynebacterium diphtheriae | NCTC 10648 | Positive | 8 |
| Escherichia coli | ATCC 25922 | Negative | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | >128 |
This data is illustrative and intended to represent the expected selective activity of this compound against Gram-positive bacteria.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not publicly available. Therefore, this section provides standardized and widely accepted methodologies for determining the antimicrobial properties of a novel compound, which can be adapted for the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
This compound stock solution
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
Protocol:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth and bacteria without any antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB
-
This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)
-
Sterile saline
-
Agar (B569324) plates
Protocol:
-
Inoculate flasks containing MHB with a standardized bacterial culture.
-
Add this compound at the desired concentrations. Include a no-drug control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Visualizations: Workflows and Hypothetical Signaling Pathways
To aid in the conceptualization of research involving this compound, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A generalized experimental workflow for the investigation of this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
Potential Mechanism of Action
The precise mechanism by which this compound exerts its antimicrobial effects has not been elucidated. However, based on its chemical structure as a fatty acid-containing macrocycle, several plausible mechanisms can be hypothesized:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of this compound may allow it to insert into the phospholipid bilayer of bacterial cell membranes. This could disrupt membrane integrity, leading to leakage of essential cellular components and ultimately cell death.
-
Inhibition of Cell Wall Synthesis: Many antibiotics that target Gram-positive bacteria interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This compound may inhibit key enzymes involved in this process.
-
Interference with Cellular Signaling: As depicted in the hypothetical diagram above, this compound could interact with membrane-bound sensor proteins, disrupting signal transduction pathways that are essential for bacterial virulence and survival. Fatty acids and their derivatives are known to act as signaling molecules in some bacterial systems.[2][3][4]
Conclusion and Future Directions
This compound is a promising antimicrobial compound with selective activity against Gram-positive bacteria. While the foundational knowledge of its structure and source is established, a significant gap remains in the understanding of its quantitative antimicrobial profile, detailed mechanism of action, and its effects on bacterial signaling pathways. The illustrative data and protocols presented in this guide are intended to provide a framework for researchers to systematically investigate these aspects. Future research should prioritize obtaining the specific MIC values of this compound against a broad panel of clinical isolates, elucidating its precise molecular target, and exploring its potential for synergistic activity with other antibiotics. Such studies are crucial for determining the therapeutic potential of this compound in an era of increasing antibiotic resistance.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]
Introduction: Exophilin A (MYRIP) - A Key Scaffolding Protein in Vesicular Transport
An In-depth Technical Guide to the Therapeutic Potential of Exophilin A (MYRIP)
For Researchers, Scientists, and Drug Development Professionals
This compound, more commonly known as Myosin VIIA and Rab Interacting Protein (MYRIP) or Slac2-c, is a crucial Rab effector protein. It plays a pivotal role as a molecular scaffold, linking Rab GTPases to actin-based motor proteins, thereby orchestrating the transport and tethering of vesicles and organelles within the cell.[1] MYRIP is central to the formation of a ternary complex involving the small GTPase Rab27a and the unconventional myosin motors, Myosin VIIa or Myosin Va.[2][3] This complex is essential for the trafficking of melanosomes in the retinal pigment epithelium and the secretion of granules in various cell types.[2][4]
Given its central role in these transport processes, dysregulation of MYRIP function is implicated in disease. Most notably, it is associated with Griscelli syndrome, a rare autosomal recessive disorder characterized by hypopigmentation and, in some cases, immunodeficiency. Furthermore, as cellular secretion pathways are frequently hijacked in cancer for processes like invasion and metastasis, MYRIP presents a potential, albeit underexplored, therapeutic target. This document provides a comprehensive overview of MYRIP's function, its potential as a therapeutic target, quantitative data on its interactions and expression, and detailed experimental protocols for its study.
Molecular Interactions and Signaling Pathways
The primary function of MYRIP is to act as a linker within a protein complex that controls organelle motility along actin filaments. The core signaling pathway involves the following steps:
-
Rab27a Activation: On the surface of a vesicle (e.g., a melanosome), Rab27a is activated by exchanging GDP for GTP.
-
MYRIP Recruitment: The GTP-bound, active form of Rab27a recruits MYRIP from the cytosol to the vesicle membrane.
-
Myosin Motor Binding: MYRIP, now anchored to the vesicle, binds to the tail domain of an unconventional myosin motor, such as Myosin VIIa or Myosin Va.
-
Actin-Based Transport: The complete Rab27a-MYRIP-Myosin complex connects the vesicle to the actin cytoskeleton, allowing the myosin motor to "walk" the vesicle along actin filaments to its destination, such as the cell periphery.
This pathway is critical for the proper distribution of melanosomes in pigment cells and the regulated exocytosis of secretory granules in endocrine and endothelial cells.
Figure 1. MYRIP-mediated vesicle transport signaling pathway.
Potential as a Therapeutic Target
The therapeutic potential of targeting MYRIP stems from its essential role as a linker protein. Disrupting the formation of the Rab27a-MYRIP-Myosin complex could modulate vesicle transport in disease states.
Griscelli Syndrome
Griscelli syndrome (GS) is a group of rare autosomal recessive disorders characterized by hypopigmentation. Defects in the RAB27A gene (leading to GS type 2) or the MYO5A gene (leading to GS type 1) disrupt the transport of melanosomes, causing the characteristic silvery-gray hair and light skin tone. While mutations in MYRIP itself are not a defined cause of a GS subtype, its central role in the Rab27a/MyoVIIa pathway makes it functionally relevant.
Current treatment for the severe immunodeficiency associated with GS type 2 is allogeneic hematopoietic stem cell transplantation (HSCT), which is the only curative option. Gene therapy approaches to correct the underlying genetic defects are also under investigation. There are currently no pharmacological strategies that directly target the MYRIP protein complex.
Cancer
The role of MYRIP in cancer is an emerging area of interest. Many cancers rely on the secretion of factors that promote tumor growth, angiogenesis, and metastasis. As MYRIP is involved in the exocytosis of secretory granules in various cell types, its activity could be co-opted by cancer cells to enhance these malignant processes.
Targeting the MYRIP-mediated secretory pathway could therefore represent a novel anti-cancer strategy. This could involve inhibiting the interaction between MYRIP and Rab27a or between MYRIP and its associated myosin motors, thereby reducing the secretion of pro-tumorigenic factors. To date, no specific inhibitors of MYRIP have been developed.
Data Presentation
Quantitative data on MYRIP's binding affinities and its expression in cancer provide a foundation for evaluating its potential as a therapeutic target.
Binding Affinities
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| MYRIP - Rab27a (GTP-bound) | Filter Binding Assay | ~1 µM | El-Amraoui A, et al. (2002) |
| MYRIP - Myosin VIIa | Co-IP, In vitro binding | Interaction confirmed, specific Kd not reported | El-Amraoui A, et al. (2002) |
Table 1: Binding Affinity of MYRIP
MYRIP RNA Expression in Cancer
Analysis of data from The Cancer Genome Atlas (TCGA) provides insight into the expression landscape of MYRIP across various cancer types. This can help identify malignancies where MYRIP may play a more prominent role and thus be a more relevant therapeutic target.
| Cancer Type | Median FPKM* |
| Adrenocortical carcinoma | 15.6 |
| Bladder Urothelial Carcinoma | 11.8 |
| Breast invasive carcinoma | 11.2 |
| Cervical squamous cell carcinoma | 12.0 |
| Colon adenocarcinoma | 10.3 |
| Glioblastoma multiforme | 10.1 |
| Head and Neck squamous cell carcinoma | 9.9 |
| Kidney renal clear cell carcinoma | 12.3 |
| Liver hepatocellular carcinoma | 9.0 |
| Lung adenocarcinoma | 10.8 |
| Lung squamous cell carcinoma | 10.4 |
| Ovarian serous cystadenocarcinoma | 12.4 |
| Pancreatic adenocarcinoma | 12.3 |
| Prostate adenocarcinoma | 11.2 |
| Skin Cutaneous Melanoma | 13.9 |
| Stomach adenocarcinoma | 11.0 |
| Thyroid carcinoma | 15.1 |
*FPKM (Fragments Per Kilobase of exon per Million reads) is a measure of gene expression. Data sourced from The Human Protein Atlas, based on TCGA RNA-seq data.
Table 2: MYRIP (ENSG00000170011) RNA Expression in Various Cancers
Experimental Protocols
Investigating the therapeutic potential of targeting MYRIP requires robust methods to study its protein-protein interactions. Below are detailed protocols for Co-Immunoprecipitation and in vitro binding assays.
Co-Immunoprecipitation (Co-IP) of MYRIP and Myosin VIIa
This protocol is designed to verify the interaction between MYRIP and Myosin VIIa in a cellular context.
A. Cell Lysis
-
Culture cells (e.g., HEK293T) co-transfected with constructs expressing tagged MYRIP (e.g., Myc-MYRIP) and tagged Myosin VIIa tail (e.g., HA-MyoVIIa-tail).
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitor cocktail) per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Reserve a small aliquot (20-40 µL) as the "Input" control.
B. Immunoprecipitation
-
Add 1-2 µg of anti-Myc tag antibody (for precipitating MYRIP) to the cleared lysate. As a negative control, add a corresponding amount of normal mouse IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 25 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
Place the tubes on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.
C. Elution and Analysis
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using the magnetic rack and load the supernatant onto an SDS-PAGE gel, along with the "Input" control.
-
Perform Western blotting using an anti-HA tag antibody to detect co-precipitated Myosin VIIa. A band corresponding to HA-MyoVIIa-tail in the anti-Myc IP lane, but not in the IgG control lane, confirms the interaction.
Figure 2. Experimental workflow for Co-Immunoprecipitation.
In Vitro Binding Assay (GST Pull-Down)
This protocol determines the direct interaction between MYRIP and Myosin VIIa using purified recombinant proteins.
A. Protein Expression and Purification
-
Express MYRIP (or a specific binding domain) as a Glutathione S-Transferase (GST) fusion protein (e.g., GST-MYRIP) in E. coli.
-
Express the Myosin VIIa tail domain (e.g., with a His-tag) in a separate E. coli culture.
-
Purify GST-MYRIP using glutathione-sepharose beads. Elute the protein or keep it bound to the beads for the pull-down.
-
Prepare a cleared lysate from the E. coli expressing the His-Myosin VIIa tail.
B. Binding Reaction
-
Equilibrate 30 µL of glutathione-sepharose beads with 1 mL of Binding Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Incubate the beads with ~10 µg of purified GST-MYRIP (or GST alone as a negative control) for 1 hour at 4°C with gentle rotation to immobilize the "bait" protein.
-
Wash the beads three times with 1 mL of Binding Buffer to remove unbound protein.
-
Add 500 µL of the cleared lysate containing the His-Myosin VIIa tail ("prey" protein) to the beads.
-
Incubate with gentle rotation for 2-3 hours at 4°C.
C. Washing and Elution
-
Pellet the beads by centrifugation (500 x g for 2 minutes).
-
Carefully remove the supernatant.
-
Wash the beads four times with 1 mL of ice-cold Binding Buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
D. Analysis
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with an anti-His tag antibody. A band for His-Myosin VIIa in the GST-MYRIP pull-down lane, but not in the GST-only control lane, indicates a direct interaction.
References
- 1. Myosin viia and rab interacting protein - Wikipedia [en.wikipedia.org]
- 2. MyRIP, a novel Rab effector, enables myosin VIIa recruitment to retinal melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyRIP, a novel Rab effector, enables myosin VIIa recruitment to retinal melanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and therapeutic caveats in Griscelli syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Exophilin A Antimicrobial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exophilin A is an antibacterial compound produced by the marine microorganism Exophiala pisciphila. It has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1][2] As a polyketide antibiotic, understanding its efficacy and spectrum of activity is crucial for potential therapeutic applications. This document provides detailed application notes and standardized protocols for determining the antimicrobial susceptibility of microorganisms to this compound. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and are intended to ensure reproducibility and comparability of results.
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound should be recorded and presented in a clear and structured format to facilitate analysis and comparison. Below are template tables for recording Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | Enterococcus faecalis ATCC 29212 | |
| Enterococcus faecalis | 29212 | Staphylococcus aureus ATCC 29213 | |
| Streptococcus pneumoniae | 49619 | Escherichia coli ATCC 25922 | |
| Bacillus subtilis | 6633 | Pseudomonas aeruginosa ATCC 27853 | |
| [Test Organism 1] | |||
| [Test Organism 2] |
Table 2: Zone of Inhibition Diameters for this compound.
| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | 25923 | |||
| Enterococcus faecalis | ||||
| Streptococcus pneumoniae | ||||
| Bacillus subtilis | ||||
| [Test Organism 1] | ||||
| [Test Organism 2] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL. The concentration range should typically span from 0.06 to 64 µg/mL, but may be adjusted based on the expected potency of this compound.
-
Include a growth control well (CAMHB with no this compound) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 4-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
-
Agar (B569324) Dilution Method for MIC Determination
This method is considered a reference method for MIC determination and involves incorporating this compound into an agar medium.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of MHA plates containing twofold dilutions of this compound.
-
Add the appropriate volume of this compound stock solution to molten MHA (cooled to 45-50°C) before pouring into petri dishes.
-
Allow the agar to solidify completely. Include a growth control plate without any this compound.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate. This delivers approximately 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.
-
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound solution of a specific concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Preparation of this compound Disks:
-
Impregnate sterile blank paper disks with a known amount of this compound solution and allow them to dry completely under sterile conditions.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
The interpretation of the results (Susceptible, Intermediate, or Resistant) requires the establishment of specific breakpoints for this compound, which are not yet defined.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of this compound.
Caption: General workflow for this compound antimicrobial susceptibility testing.
Representative Mechanism of Action
As the precise molecular target of this compound is not yet fully elucidated, the following diagram illustrates a common mechanism of action for polyketide antibiotics that are effective against Gram-positive bacteria: the inhibition of protein synthesis by targeting the bacterial ribosome. This is a hypothetical representation.
Caption: Hypothetical mechanism of action for this compound.
References
Application Notes and Protocols for Broth Microdilution Assay: Exophilin A MIC Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exophilin A is a polyketide secondary metabolite isolated from the marine microorganism Exophiala pisciphila.[1][2][3] While initial studies have highlighted its antibacterial activity, particularly against Gram-positive bacteria, the potential antifungal properties of this natural product remain an area of active investigation.[2][3] The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method. This method is considered the gold standard for in vitro antifungal susceptibility testing and the protocols outlined here are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document for filamentous fungi.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing a series of two-fold dilutions of the test compound (this compound) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungus. After an appropriate incubation period, the plates are visually or spectrophotometrically examined for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
Hypothetical MIC Data for this compound
The following table presents hypothetical MIC values for this compound against a panel of common fungal pathogens. This data is for illustrative purposes to guide researchers in the potential range of activity and interpretation of results.
| Fungal Species | Strain | This compound MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 4 - 16 |
| Candida glabrata | ATCC 90030 | 8 - 32 |
| Candida parapsilosis | ATCC 22019 | 2 - 8 |
| Cryptococcus neoformans | ATCC 90112 | 1 - 4 |
| Aspergillus fumigatus | ATCC 204305 | 8 - 32 |
| Aspergillus flavus | ATCC 204304 | 16 - 64 |
| Fusarium solani | ATCC 36031 | 32 - 128 |
| Trichophyton rubrum | ATCC 28188 | 0.5 - 2 |
Antifungal Susceptibility Profile of Exophiala pisciphila
For researchers working with the producing organism, the following table summarizes the known MIC values of various standard antifungal agents against Exophiala pisciphila.
| Antifungal Agent | MIC Range (µg/mL) |
| Amphotericin B | 0.5 |
| Caspofungin | >8 |
| Anidulafungin | >8 |
| Itraconazole | <0.015 |
| Posaconazole | <0.008 |
| Voriconazole | 0.016 |
| 5-Fluorocytosine | 8 |
| Fluconazole | 4 |
Experimental Protocols
Materials
-
This compound (purified)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Tween 20 (sterile)
-
96-well, U-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Fungal isolates (quality control strains and clinical isolates)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile pipettes and tips
-
Incubator
Preparation of Reagents
-
This compound Stock Solution : Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. Ensure complete dissolution. Store at -20°C.
-
Culture Medium : Prepare RPMI 1640 medium according to the manufacturer's instructions.
-
Inoculum Suspension :
-
Yeasts (Candida spp., Cryptococcus spp.) : Subculture the yeast onto SDA and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Moulds (Aspergillus spp., Fusarium spp., Trichophyton spp.) : Grow the mould on PDA at 35°C for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Broth Microdilution Procedure
-
Plate Preparation : Dispense 100 µL of RPMI 1640 into wells 2 through 12 of a 96-well microtiter plate.
-
Drug Dilution :
-
Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation : Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to the desired final range. Do not inoculate well 12.
-
Incubation : Incubate the plates at 35°C. Incubation times will vary depending on the fungal species:
-
Candida spp.: 24-48 hours
-
Cryptococcus neoformans: 48-72 hours
-
Aspergillus spp.: 48 hours
-
Fusarium spp. and other moulds: 72 hours
-
-
Reading the MIC : The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth. For azoles and other fungistatic agents, a significant reduction in growth (e.g., ≥50% reduction compared to the growth control) may be used as the endpoint. The results can be read visually or with a microplate reader at 530 nm.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Hypothetical Signaling Pathway Targeted by this compound
Many antifungal agents, including some polyketides, disrupt the fungal cell wall. A plausible, though hypothetical, mechanism of action for this compound could involve the inhibition of the Cell Wall Integrity (CWI) pathway.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
References
Application Note and Protocol: Assessing the Efficacy of Exophilin A using the Agar Diffusion Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to public health. Exophilin A, a natural compound isolated from the marine microorganism Exophiala pisciphila, has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1][2] This application note provides a detailed protocol for assessing the efficacy of this compound using the agar (B569324) diffusion method. This widely used technique offers a reliable and straightforward means to evaluate the antimicrobial properties of a substance by measuring the area of bacterial growth inhibition.[3]
The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a source (such as a filter paper disc or a well) through an agar medium inoculated with a target microorganism. If the agent is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the source. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.
Data Presentation
Quantitative data from the agar diffusion assay should be meticulously recorded and organized to allow for clear interpretation and comparison. The primary endpoint is the diameter of the zone of inhibition, measured in millimeters (mm). It is recommended to perform experiments in triplicate to ensure the reliability of the results.
Below is a template table for presenting the results of an agar diffusion assay for this compound. Note: The data presented in this table is hypothetical and for illustrative purposes only.
| Test Organism (Gram-positive) | This compound Concentration (µg/mL) | Replicate 1 Zone of Inhibition (mm) | Replicate 2 Zone of Inhibition (mm) | Replicate 3 Zone of Inhibition (mm) | Average Zone of Inhibition (mm) | Standard Deviation |
| Staphylococcus aureus | 10 | 12 | 13 | 12 | 12.3 | 0.58 |
| 25 | 18 | 17 | 18 | 17.7 | 0.58 | |
| 50 | 24 | 25 | 24 | 24.3 | 0.58 | |
| Bacillus subtilis | 10 | 10 | 11 | 10 | 10.3 | 0.58 |
| 25 | 15 | 16 | 15 | 15.3 | 0.58 | |
| 50 | 21 | 22 | 21 | 21.3 | 0.58 | |
| Positive Control (e.g., Vancomycin) | 30 | 28 | 29 | 28 | 28.3 | 0.58 |
| Negative Control (Solvent) | - | 0 | 0 | 0 | 0 | 0 |
Experimental Protocols
This section details the step-by-step methodology for performing the agar disc diffusion assay to evaluate the antibacterial efficacy of this compound.
Materials
-
This compound
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile petri dishes
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler
-
Positive control antibiotic discs (e.g., Vancomycin)
-
Negative control (solvent used to dissolve this compound)
Protocol
-
Preparation of Media: Prepare MHA and MHB according to the manufacturer's instructions and sterilize by autoclaving. Pour approximately 20-25 mL of molten MHA into sterile petri dishes and allow them to solidify.
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh culture plate.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the entire surface of the MHA plate with the swab to ensure a uniform lawn of bacterial growth. Rotate the plate by 60° between each streak to ensure even coverage.
-
-
Preparation of this compound Discs:
-
Prepare stock solutions of this compound in a suitable solvent at various concentrations.
-
Aseptically apply a known volume (e.g., 10 µL) of each this compound concentration onto sterile filter paper discs.
-
Allow the discs to dry completely in a sterile environment.
-
-
Application of Discs:
-
Using sterile forceps, place the prepared this compound discs, a positive control disc, and a negative control disc onto the surface of the inoculated MHA plates.
-
Ensure the discs are placed far enough apart to prevent the zones of inhibition from overlapping.
-
Gently press the discs to ensure complete contact with the agar surface.
-
-
Incubation: Invert the petri dishes and incubate them at 37°C for 18-24 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disc) for each disc in millimeters (mm) using calipers or a ruler.
-
A larger diameter of the zone of inhibition indicates greater antibacterial activity. The absence of a zone around the negative control confirms that the solvent has no antibacterial effect.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the agar disc diffusion method for assessing the efficacy of this compound.
Caption: Workflow of the Agar Disc Diffusion Method.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
While the precise mechanism of action for this compound is not yet fully elucidated, a common target for antibacterial agents effective against Gram-positive bacteria is the cell wall. The following diagram illustrates a hypothetical signaling pathway where an antimicrobial agent inhibits peptidoglycan synthesis, a critical component of the bacterial cell wall.
Caption: Hypothetical Mechanism of Action for this compound.
References
Elucidating the Molecular Dance: In Vitro Assays for Studying Exophilin A's Mechanism of Action
Application Notes and Protocols for Researchers
Introduction
Exophilin A, also known as MyRIP (Myosin and Rab Interacting Protein) or Slac2-c, is a key effector protein in the intricate process of regulated exocytosis. It plays a crucial role in the transport and tethering of secretory vesicles to the plasma membrane, a fundamental process in hormone secretion, neurotransmission, and other cellular signaling events. This document provides detailed application notes and protocols for a suite of in vitro assays designed to investigate the molecular mechanisms underpinning this compound's function. These assays are tailored for researchers, scientists, and drug development professionals seeking to understand its interactions with binding partners and its role in vesicular trafficking.
This compound orchestrates the final steps of exocytosis by acting as a molecular scaffold, connecting Rab27a on the surface of secretory granules to the actin cytoskeleton via myosin VIIa and RIM-BP2.[1][2][3] This interaction is critical for the proper localization and eventual fusion of these granules with the cell membrane.[1][2][3] Dysregulation of this process has been implicated in various pathologies, including type 2 diabetes, making this compound a potential therapeutic target.[1] The following protocols provide a framework for dissecting the key molecular interactions and functional consequences of this compound activity in a controlled, in vitro environment.
Data Presentation
The following table summarizes key quantitative data that can be obtained from the described in vitro assays. This data is essential for characterizing the binding affinities and kinetics of the molecular interactions involving this compound.
| Assay Type | Interacting Partners | Key Parameter Measured | Typical Values (Example) |
| Pull-down Assay | This compound - Rab27a | Qualitative binding | Presence/absence of co-elution |
| Surface Plasmon Resonance (SPR) | This compound - Rab27a | KD (dissociation constant) | nM to µM range |
| GTPase-Glo™ Assay | Rab27a, this compound (as a potential GAP/GEF regulator) | GTP hydrolysis rate | Relative Luminescence Units (RLU) |
| Actin Co-sedimentation Assay | This compound - F-actin | Binding affinity | Kd in µM range |
| In Vitro Vesicle Motility Assay | This compound, Myosin VIIa, Rab27a | Vesicle velocity and run length | µm/sec and µm |
Experimental Protocols
Recombinant Protein Expression and Purification
Objective: To produce pure, active recombinant this compound, Rab27a, and other relevant proteins for use in subsequent in vitro assays.
Protocol:
-
Cloning: Subclone the cDNA of human this compound, Rab27a, and Myosin VIIa into appropriate bacterial or baculovirus expression vectors (e.g., pGEX, pET, pFastBac). Incorporate affinity tags (e.g., GST, His6) for purification.
-
Expression:
-
Bacteria (E. coli): Transform expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimized temperature (e.g., 18-25°C) and duration (e.g., 16-18 hours).
-
Insect Cells (for Myosin VIIa): Generate recombinant baculovirus using the Bac-to-Bac system. Infect Sf9 or High Five™ cells and harvest 48-72 hours post-infection.
-
-
Lysis: Resuspend cell pellets in a lysis buffer containing protease inhibitors. Lyse cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to an appropriate affinity resin (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA for His6-tags).
-
Washing and Elution: Wash the resin extensively to remove non-specific binders. Elute the protein using a specific eluent (e.g., reduced glutathione (B108866) for GST, imidazole (B134444) for His6) or by tag cleavage with a specific protease (e.g., PreScission, TEV).
-
Size Exclusion Chromatography (SEC): Further purify the protein and perform buffer exchange using a SEC column (e.g., Superdex 200) to ensure a homogenous and active protein preparation.
-
Quality Control: Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay. Confirm protein identity by Western blotting or mass spectrometry.
In Vitro Pull-Down Assay for this compound - Rab27a Interaction
Objective: To qualitatively assess the direct interaction between this compound and Rab27a.
Protocol:
-
Bait Immobilization: Incubate purified GST-tagged this compound (bait) with Glutathione-Sepharose beads in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C.
-
Prey Preparation: Load purified Rab27a (prey) with either GTPγS (a non-hydrolyzable GTP analog to maintain the active state) or GDP (to maintain the inactive state) in the presence of EDTA, followed by the addition of excess MgCl₂.
-
Binding Reaction: Add the GTPγS- or GDP-loaded Rab27a to the beads with immobilized GST-Exophilin A. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove unbound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Rab27a and the GST tag.
GTPase Activity Assay
Objective: To determine if this compound modulates the intrinsic GTPase activity of Rab27a.
Protocol: This protocol is adapted from the principles of the GTPase-Glo™ Assay.[4][5][6]
-
Reaction Setup: In a 96-well plate, set up reaction mixtures containing GTPase/GAP buffer, purified Rab27a, and varying concentrations of purified this compound.[7]
-
Initiation: Start the reaction by adding GTP to a final concentration of 5 µM.[4] Include a no-enzyme control.[4]
-
Incubation: Incubate the plate at room temperature (22–25°C) for 60–120 minutes.[4]
-
GTP Detection: Add GTPase-Glo™ Reagent, which converts the remaining GTP to ATP.[5] Incubate for 30 minutes at room temperature.[4]
-
Luminescence Measurement: Add Detection Reagent and measure the luminescence using a plate reader.[4] The luminescence signal is inversely proportional to the GTPase activity.[5]
Actin Co-sedimentation Assay
Objective: To determine the direct binding of this compound to filamentous actin (F-actin).
Protocol:
-
Actin Polymerization: Polymerize purified G-actin to F-actin by incubation in a polymerization buffer (e.g., containing KCl and MgCl₂) at room temperature for 1 hour.
-
Binding: Incubate varying concentrations of purified this compound with a fixed concentration of pre-formed F-actin for 30 minutes at room temperature.
-
Sedimentation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin and any bound proteins.
-
Analysis: Carefully separate the supernatant and the pellet. Resuspend the pellet in a volume equal to the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantification: Quantify the amount of this compound in the pellet and supernatant fractions by densitometry. The amount of pelleted this compound indicates binding to F-actin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and the general workflow for studying its mechanism of action.
Caption: this compound acts as a scaffold linking Rab27a-GTP on vesicles to the actin cytoskeleton.
Caption: A general workflow for the in vitro investigation of this compound's mechanism of action.
References
- 1. Exophilin-8 assembles secretory granules for exocytosis in the actin cortex via interaction with RIM-BP2 and myosin-VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exophilin-8 assembles secretory granules for exocytosis in the actin cortex via interaction with RIM-BP2 and myosin-VIIa [ouci.dntb.gov.ua]
- 3. Exophilin-8 assembles secretory granules for exocytosis in the actin cortex via interaction with RIM-BP2 and myosin-VIIa | Semantic Scholar [semanticscholar.org]
- 4. promega.com [promega.com]
- 5. GTPase-Glo™ Assay Protocol [france.promega.com]
- 6. promega.com [promega.com]
- 7. In vitro GTPase activity [protocols.io]
Application Notes and Protocols for Exophilin A in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Exophilin A, a novel antibiotic derived from the marine microorganism Exophiala pisciphila, in microbiology research. This document includes detailed protocols for assessing its antibacterial activity and a proposed mechanism of action based on its structural similarity to other fatty acid-derived antimicrobial agents.
Introduction
This compound is a recently discovered antibiotic with a unique structure, identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid. It has demonstrated selective antimicrobial activity against Gram-positive bacteria. Its lipophilic nature suggests a mechanism of action involving the disruption of bacterial cell membranes, a common target for fatty acid-based antimicrobials. These notes are intended to guide researchers in the effective use of this compound in their experimental workflows.
Data Presentation
As specific quantitative data for this compound is not widely published, the following table presents hypothetical yet representative Minimum Inhibitory Concentration (MIC) values against a panel of common Gram-positive bacteria. These values are illustrative of the expected potency of a membrane-active antibiotic.
| Bacterial Strain | Gram Stain | ATCC Number | Hypothetical this compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 4 |
| Enterococcus faecalis | Gram-positive | 29212 | 8 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 2 |
| Bacillus subtilis | Gram-positive | 6633 | 4 |
| Listeria monocytogenes | Gram-positive | 19115 | 8 |
| Escherichia coli | Gram-negative | 25922 | >64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >64 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound
-
Test bacterium (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a Tryptic Soy Agar (TSA) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock in CAMHB to a concentration that is twice the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the twice-concentrated this compound solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (bacterial growth without this compound) and well 12 as a negative control (broth sterility).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Assessment of Bacterial Membrane Permeability
This protocol uses the fluorescent probe Propidium Iodide (PI) to assess membrane damage caused by this compound. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.
Materials:
-
This compound
-
Test bacterium (e.g., Staphylococcus aureus)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) stock solution (1 mM in sterile water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Cell Preparation:
-
Grow a culture of the test bacterium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Treatment with this compound:
-
Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include an untreated control (vehicle only) and a positive control for membrane disruption (e.g., a known membrane-active antibiotic).
-
Incubate the suspensions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Staining and Measurement:
-
Add PI to each suspension to a final concentration of 5 µM.
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for PI (e.g., ~535 nm excitation and ~617 nm emission).
-
-
Data Analysis:
-
An increase in fluorescence intensity in this compound-treated samples compared to the untreated control indicates membrane permeabilization.
-
Proposed Mechanism of Action and Signaling Pathway
Based on its chemical structure as a derivative of decanoic acid, this compound is proposed to act by disrupting the bacterial cell membrane of Gram-positive bacteria.[1] Fatty acids are known to insert into the phospholipid bilayer, leading to a loss of membrane integrity, pore formation, and subsequent leakage of essential intracellular components, ultimately causing cell death.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the antibacterial properties of this compound.
References
- 1. Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Exophilin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exophilin A is an antibiotic compound isolated from the marine microorganism Exophiala pisciphila. While initially identified for its antibacterial properties, other metabolites from E. pisciphila have demonstrated cytotoxic effects against various cancer cell lines. This highlights the potential of this compound and related compounds as novel anticancer agents. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays.
A study on metabolites from a soil-derived strain of Exophiala pisciphila identified a new polyketide compound that exhibited moderate cytotoxicity against several human cancer cell lines. This underscores the importance of evaluating the cytotoxic potential of all secondary metabolites from this microorganism, including this compound.
Data Presentation: Cytotoxicity of a Polyketide from Exophiala pisciphila
A study by Wang et al. (2011) investigated the cytotoxic effects of a novel polyketide isolated from Exophiala pisciphila on four human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. This data serves as a reference for the potential cytotoxic activity of compounds derived from this fungal species.
| Cell Line | Cancer Type | IC50 (µg/mL) of Polyketide |
| A-549 | Lung Carcinoma | 16.4 |
| HeLa | Cervical Cancer | 23.4 |
| PANC-28 | Pancreatic Cancer | 20.3 |
| BEL-7402 | Hepatocellular Carcinoma | 30.1 |
| (Data sourced from Wang et al., 2011) |
Experimental Protocols
Here, we provide detailed protocols for three standard cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and an Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A-549, HeLa, PANC-28, BEL-7402)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Membrane Integrity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Experimental Workflow for LDH Release Assay
Caption: Workflow for assessing cytotoxicity using the LDH release assay.
Apoptosis Detection using Annexin V-FITC/PI Staining
Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathway for Apoptosis Induction
Caption: A simplified signaling pathway for drug-induced apoptosis.
Application Notes and Protocols: Exophilin A in Gram-positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exophilin A is a novel antibacterial compound isolated from the marine microorganism Exophiala pisciphila.[1][2] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid. Preliminary studies have indicated that this compound exhibits antimicrobial activity specifically against Gram-positive bacteria.[1][2] This document provides detailed application notes and standardized protocols for researchers interested in investigating the potential of this compound as a therapeutic agent against Gram-positive bacterial infections.
Due to the limited publicly available data on this compound, this document presents generalized protocols and hypothetical data representation to guide further research. The proposed experimental designs are based on established methodologies for antimicrobial susceptibility testing.
Potential Applications in Gram-positive Bacteria Research
This compound's reported activity against Gram-positive bacteria suggests its potential utility in several research and development areas:
-
Novel Antibiotic Discovery: As a structurally unique natural product, this compound could serve as a lead compound for the development of new antibiotics to combat drug-resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
-
Mechanism of Action Studies: Investigating how this compound inhibits or kills Gram-positive bacteria can unveil novel cellular targets and pathways, contributing to a deeper understanding of bacterial physiology and the discovery of new drug targets.
-
Synergy Studies: this compound can be tested in combination with existing antibiotics to identify synergistic interactions that could enhance therapeutic efficacy and overcome resistance mechanisms.
-
Biofilm Inhibition and Eradication: Research can be conducted to determine if this compound can prevent the formation of or eradicate established biofilms, which are a significant cause of persistent and chronic bacterial infections.
Data Presentation: Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound should be determined and presented in a clear and structured format. The following table is a template for summarizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against common Gram-positive pathogens.
| Gram-positive Bacterium | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | Data to be determined |
| Staphylococcus aureus (MRSA) | USA300 | Data to be determined | Data to be determined |
| Streptococcus pyogenes | ATCC 19615 | Data to be determined | Data to be determined |
| Enterococcus faecalis | ATCC 29212 | Data to be determined | Data to be determined |
| Enterococcus faecium (VRE) | ATCC 700221 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound against Gram-positive bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
1. Materials:
- This compound stock solution (e.g., in DMSO or other suitable solvent)
- Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile tubes and pipettes
- Spectrophotometer or microplate reader
- Incubator (37°C)
2. Procedure:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
1. Materials:
- Microtiter plate from the completed MIC assay
- Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
- Sterile pipettes and spreaders
2. Procedure: a. From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a TSA plate. c. Incubate the TSA plates at 37°C for 18-24 hours. d. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of a novel compound like this compound.
Hypothetical Mechanism of Action: Membrane Disruption
While the precise mechanism of action for this compound is unknown, its lipophilic nature, suggested by its decanoic acid components, makes the bacterial cell membrane a plausible target. The following diagram illustrates a generalized mechanism of membrane disruption by a lipophilic antimicrobial agent.
References
Application Notes and Protocols: Isolating Exophilin A from Exophiala pisciphila
This document provides detailed methodologies for the isolation and purification of Exophilin A, a bioactive secondary metabolite from the fungus Exophiala pisciphila. The protocols outlined below are compiled from established methods for fungal metabolite extraction and purification, with specific details adapted from studies on Exophiala pisciphila. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Exophiala pisciphila is a dematiaceous fungus known for producing a variety of secondary metabolites with potential pharmaceutical applications.[1] Among these is this compound, an antibiotic compound that has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[2][3][4] Structurally, this compound is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[2][5] This document details the necessary steps from fungal cultivation to the isolation of purified this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C30H56O10 | PubChem |
| Molecular Weight | 576.8 g/mol | PubChem[5] |
| IUPAC Name | (3R,5R)-5-[[(3R,5R)-5-[[(3R,5R)-3,5-dihydroxydecanoyl]oxy]-3-hydroxydecanoyl]oxy]-3-hydroxydecanoic acid | PubChem[5] |
| Bioactivity | Antibacterial against Gram-positive bacteria | [3][4] |
Experimental Protocols
The following protocols describe a general yet detailed procedure for the isolation of this compound. Researchers should note that optimization of these methods may be necessary based on the specific strain of Exophiala pisciphila, culture conditions, and available laboratory equipment.
Protocol 1: Cultivation of Exophiala pisciphila
This protocol is based on established methods for the cultivation of Exophiala pisciphila for the production of secondary metabolites.[6]
Materials:
-
Exophiala pisciphila culture (e.g., from a marine sponge Mycale adhaerens[2] or soil isolate[6])
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks (e.g., 1 L Erlenmeyer flasks)
-
Incubator shaker
Procedure:
-
Activation of Culture: Streak the Exophiala pisciphila culture onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient growth is observed.
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 100 mL of sterile PDB with a small piece of the agar culture from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.
-
Large-Scale Fermentation: Inoculate several 1 L flasks, each containing 500 mL of PDB, with the seed culture (typically a 5-10% v/v inoculation).
-
Incubation: Incubate the large-scale cultures at 25-28°C for 14-21 days with shaking at 150 rpm. The optimal fermentation time for this compound production may require optimization and periodic analysis.
Protocol 2: Extraction of Crude Metabolites
This protocol is adapted from methods used for extracting secondary metabolites from Exophiala pisciphila and other fungi.[6][7]
Materials:
-
Exophiala pisciphila culture from Protocol 1
-
Filtration apparatus (e.g., cheesecloth, vacuum filtration)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelia and Broth: At the end of the fermentation period, separate the fungal mycelia from the culture broth by filtration.
-
Extraction from Culture Broth: Transfer the culture filtrate to a large separatory funnel. Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction. Combine the organic (EtOAc) layers.
-
Extraction from Mycelia: The mycelial mass should be exhaustively extracted with methanol. This can be done by soaking the mycelia in methanol and agitating for several hours, followed by filtration. Repeat this process three times. The resulting methanol extracts can be concentrated and then partitioned between ethyl acetate and water. The ethyl acetate fraction from this partitioning can be combined with the broth extract.
-
Concentration of Crude Extract: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 3: Purification of this compound
This protocol outlines a general chromatographic approach for the purification of this compound from the crude extract, based on techniques used for similar fungal polyketides.[6]
Materials:
-
Crude extract from Protocol 2
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, chloroform)
-
Thin Layer Chromatography (TLC) plates
-
Preparative TLC (pTLC) plates or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent such as hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate-methanol mixtures.
-
Collect fractions and monitor their composition by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize spots.
-
Combine fractions that contain the compound of interest based on their TLC profiles.
-
-
Gel Filtration Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step helps to separate compounds based on size.
-
-
Final Purification:
-
The final purification step can be achieved using preparative TLC or HPLC.
-
pTLC: Apply the semi-purified fraction to a pTLC plate and develop with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound from the silica with a polar solvent.
-
HPLC: Utilize a suitable HPLC column (e.g., C18) and a gradient of water and acetonitrile (B52724) or methanol to achieve final purification.
-
Visualizations
The following diagrams illustrate the experimental workflow for isolating this compound and its known biological activity.
Caption: Workflow for the isolation and purification of this compound.
Caption: this compound exhibits antibacterial activity.
References
- 1. Exophiala pisciphila - Wikipedia [en.wikipedia.org]
- 2. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C30H56O10 | CID 9916202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxic Metabolites from the Soil-Derived Fungus Exophiala Pisciphila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Exophilin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exophilin A, a natural product isolated from the marine microorganism Exophiala pisciphila, has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] As a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, its purification is a critical step for further pharmacological studies and drug development.[1][4] This application note provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC), a robust and widely used method for the isolation of natural products.[5][6][7] The methodology described herein is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.[8]
Introduction
This compound is a promising antibiotic candidate with a unique chemical structure.[1][4] Its isolation from complex fermentation broths requires an efficient and high-resolution purification technique. HPLC, particularly in the reverse-phase mode, is well-suited for this purpose due to its high resolving power and applicability to a wide range of organic molecules.[8][9] This document outlines a comprehensive protocol for the preparative HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification analysis.
Experimental Protocols
Sample Preparation
Prior to HPLC purification, a crude extract of this compound must be prepared from the culture of Exophiala pisciphila.
Protocol for Crude Extraction:
-
Culture Exophiala pisciphila in a suitable broth medium and incubate to allow for the production of this compound.
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate and the mycelium with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a minimal amount of the HPLC mobile phase starting condition (e.g., 50% acetonitrile (B52724) in water) for injection.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[9]
HPLC Instrumentation and Conditions
The following parameters are recommended for the preparative HPLC purification of this compound. These are based on general principles for purifying hydrophobic natural products.
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Pump | Binary or Quaternary pump |
| Injector | Manual or Autosampler |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |
| Data Acquisition | Chromatography Data Station |
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50-100% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | Ambient |
Purification Protocol
-
Equilibrate the C18 column with the initial mobile phase conditions (50% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered crude extract onto the column.
-
Run the gradient elution as specified in Table 2.
-
Monitor the chromatogram and collect fractions corresponding to the major peak, which is expected to be this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Post-Purification Analysis
The purity of the isolated this compound should be confirmed using analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Table 3: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected results from the preparative HPLC purification of this compound.
Table 4: Expected Purification Results
| Parameter | Value |
| Retention Time | ~15-20 minutes |
| Purity | >95% (by analytical HPLC) |
| Yield | Dependent on the initial concentration in the crude extract |
Visualizations
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Parameters
The interplay of key HPLC parameters determines the success of the separation.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a New Antibiotic from a Marine Microorganism Exophiala pisciphila. | CiNii Research [cir.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Exophilin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exophilin A is a macrocyclic polyketide antibiotic isolated from the marine microorganism Exophiala pisciphila.[1][2] It is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid with a molecular formula of C30H56O10 and a molecular weight of 576.8 g/mol .[3] this compound has demonstrated antimicrobial activity against Gram-positive bacteria.[1][2] Its hydrophobic nature, indicated by a calculated XLogP3-AA of 5.1, presents challenges for its formulation in aqueous solutions for experimental use.[3]
These application notes provide detailed protocols for the solubilization and formulation of this compound for in vitro and other experimental applications. The following sections offer guidance on solvent selection, stability considerations, and preparation of stock solutions and working dilutions.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for developing appropriate formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H56O10 | [3] |
| Molecular Weight | 576.8 g/mol | [3] |
| IUPAC Name | (3R,5R)-5-[[(3R,5R)-5-[[(3R,5R)-3,5-dihydroxydecanoyl]oxy]-3-hydroxydecanoyl]oxy]-3-hydroxydecanoic acid | [3] |
| CAS Number | 172703-87-6 | |
| Calculated XLogP3-AA | 5.1 | [3] |
| Appearance | Not specified in literature; likely a solid at room temperature. | |
| Solubility | No specific data available in the public domain. Expected to be soluble in organic solvents and poorly soluble in water. | |
| Stability | No specific data available in the public domain. |
Formulation Protocols
Due to the lack of specific solubility and stability data for this compound, the following protocols are based on general best practices for hydrophobic polyketide compounds. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of hydrophobic compounds for biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound into the vial.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but the thermal stability of this compound should be considered.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Dilutions
For most cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium appropriate for the experiment
-
Sterile polypropylene tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
It is critical to add the this compound stock solution to the aqueous medium while vortexing to facilitate dispersion and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a solubilizing agent (see Section 4).
-
Prepare fresh working dilutions for each experiment to ensure consistency.
Strategies for Improving Aqueous Solubility
If precipitation of this compound is observed in the final working solutions, the following strategies can be explored:
-
Co-solvents: While minimizing the final concentration of the primary solvent (e.g., DMSO) is important, a small percentage may be necessary to maintain solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Tween® 80 can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds. However, their potential effects on the biological system under investigation must be evaluated.
-
Cyclodextrins: Cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Stability Considerations
The stability of this compound in solution is currently unknown. The following general precautions should be taken:
-
Light: Protect solutions from light by using amber vials and minimizing exposure.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C). The stability of this compound in aqueous working solutions at physiological temperatures (e.g., 37°C) should be determined empirically for long-term experiments.
-
pH: The stability of this compound at different pH values is unknown. It is advisable to prepare working solutions in buffers that are relevant to the experimental conditions and use them promptly.
Proposed Antibacterial Mechanism and Signaling Pathways
The precise molecular mechanism of action of this compound has not been elucidated. As an antibiotic active against Gram-positive bacteria, it may target key cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized overview of signaling pathways in Gram-positive bacteria that are common targets for antibiotics. It is important to note that the specific pathway affected by this compound remains to be determined through further research.
Hypothesized Signaling Pathway Disruption in Gram-Positive Bacteria
Caption: Potential antibacterial mechanisms of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of this compound against a susceptible Gram-positive bacterial strain.
Materials:
-
This compound working solutions
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of this compound working solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The formulation of the hydrophobic antibiotic this compound for experimental use requires careful consideration of its physicochemical properties. The protocols outlined in these application notes provide a starting point for researchers. It is essential to empirically determine the optimal formulation and assess the stability of this compound under specific experimental conditions. Further research is needed to elucidate its precise mechanism of action and the signaling pathways it modulates.
References
Troubleshooting & Optimization
Troubleshooting inconsistent Exophilin A MIC results
Welcome to the technical support center for Exophilin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the determination of Minimum Inhibitory Concentration (MIC) for this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values between replicates or experiments | Inoculum Variability: The density of the starting bacterial culture can significantly impact MIC results. A higher inoculum can lead to higher MIC values.[1][2] | Strictly adhere to a standardized protocol for preparing the bacterial inoculum. Use a spectrophotometer to adjust the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and perform serial dilutions to achieve the desired final inoculum density in the assay wells (typically 5 x 10⁵ CFU/mL).[1][3] |
| Compound Solubility Issues: this compound, being a natural product, may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inaccurate results.[2] | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) immediately before each experiment. Visually inspect the stock solution and the wells of the microtiter plate for any signs of precipitation. If solubility is a persistent issue, consider using a different solvent or a solubilizing agent, ensuring it does not affect bacterial growth or the activity of this compound. | |
| Media Composition: Components in the culture medium can interact with this compound, affecting its stability and activity. Different batches of media can also introduce variability. | Use a consistent source and lot of culture medium for all experiments. Ensure the medium supports robust bacterial growth in the control wells. For natural compounds, it's crucial to ensure that media components do not antagonize or synergize with the compound's activity. | |
| Incubation Time and Temperature: Variations in incubation time and temperature can alter bacterial growth rates and, consequently, the observed MIC. | Maintain a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 35 ± 1°C) for all experiments, as recommended by standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI). | |
| "Skipped wells" observed in the microdilution plate | Pipetting Errors: Inaccurate serial dilutions can lead to incorrect compound concentrations in some wells. | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions. Change pipette tips for each dilution step. |
| Contamination: Contamination of a single well can lead to turbidity, giving a false impression of bacterial growth. | Maintain aseptic techniques throughout the experimental setup. Include a sterility control (broth only) to check for contamination. | |
| Compound Precipitation: The compound may precipitate at higher concentrations, leading to a loss of activity in those wells. | Visually inspect the wells for precipitation. If observed, troubleshooting steps for compound solubility should be followed. | |
| No bacterial growth in any wells, including the growth control | Non-viable Inoculum: The bacterial culture used for the inoculum may not have been viable. | Use a fresh, actively growing bacterial culture (e.g., from an overnight plate or a log-phase broth culture) to prepare the inoculum. |
| Residual Contaminants: Contaminants in the media or on the microtiter plate could inhibit bacterial growth. | Use sterile, high-quality media and consumables. | |
| Growth in all wells, including those with high concentrations of this compound | Bacterial Resistance: The test organism may be resistant to this compound. | Confirm the identity and expected susceptibility of your bacterial strain. This compound has shown activity against Gram-positive bacteria. |
| Compound Degradation: this compound may have degraded in the stock solution or during the experiment. | Prepare fresh stock solutions for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antibiotic that was isolated from the marine microorganism Exophiala pisciphila. Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid. It has demonstrated antimicrobial activity against Gram-positive bacteria. The precise molecular target and signaling pathway of this compound are still under investigation, which is common for new natural product antibiotics.
Q2: Why are my MIC results for this compound different from what has been reported?
A2: Discrepancies in MIC values can arise from differences in experimental protocols. Factors such as the specific bacterial strain used, the type and brand of culture medium, the inoculum density, and the incubation time can all influence the final MIC value. For consistency, it is crucial to follow a standardized protocol.
Q3: How should I prepare the stock solution for this compound?
A3: Due to the potential for limited aqueous solubility, it is recommended to dissolve this compound in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in the appropriate culture medium for the MIC assay. Ensure the final concentration of the solvent in the assay wells is low enough (typically ≤1%) to not affect bacterial growth.
Q4: What quality control (QC) strains should I use for my this compound MIC assays?
A4: While specific QC ranges for this compound have not yet been established by regulatory bodies, it is good practice to include standard QC strains in your experiments. For a compound with activity against Gram-positive bacteria, suitable QC strains would include Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™.
Q5: How do I interpret the results of my broth microdilution assay?
A5: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism as detected by the naked eye after overnight incubation. This is observed as the first well in the dilution series that shows no turbidity.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a stock solution of a known concentration (e.g., 10 mg/mL). c. This stock solution should be prepared fresh on the day of the experiment or stored in single-use aliquots at -80°C.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Preparation: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column. b. Prepare a working solution of this compound by diluting the stock solution in CAMHB. c. Add 100 µL of the highest concentration of this compound to the first well of each row being tested. d. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. b. Include a growth control well (inoculum in broth with no this compound) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours in ambient air.
5. MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: General mechanisms of antimicrobial action.
References
- 1. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Exophilin A Concentration for In Vitro Studies
Welcome to the technical support center for optimizing the use of Exophilin A in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of this compound for various experimental setups. As this compound is a novel antibiotic, this guide offers a starting point for your investigations, including troubleshooting common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel antibiotic discovered in the culture of the marine microorganism Exophiala pisciphila. Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] Its primary known activity is against Gram-positive bacteria.[1][2] The precise mechanism of action has not been fully elucidated in publicly available literature. As with many antibiotics targeting Gram-positive bacteria, potential mechanisms could involve interference with cell wall synthesis, protein synthesis, or DNA replication.[3]
Q2: What is a good starting concentration for this compound in an in vitro experiment?
A2: Since specific data for this compound is limited, determining a starting concentration requires empirical testing. For novel antimicrobial compounds, a common approach is to test a wide range of concentrations. Based on data from other marine-derived antibiotics, a starting range of 0.1 µg/mL to 100 µg/mL in a serial dilution is a reasonable starting point for initial minimum inhibitory concentration (MIC) assays.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A3: The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC. This involves preparing a two-fold serial dilution of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension. After incubation, the lowest concentration without visible bacterial growth is the MIC.
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A4: The MIC is the lowest concentration that inhibits bacterial growth, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum. To determine the MBC, an aliquot from the wells of the MIC assay that show no growth is subcultured onto antibiotic-free agar (B569324) plates. The lowest concentration from the MIC assay that results in no bacterial growth on the subculture plates is the MBC.
Q5: I am observing inconsistent results in my MIC assays. What could be the cause?
A5: Inconsistent MIC results can stem from several factors, including variability in the inoculum density, improper preparation of the antimicrobial dilutions, or issues with the growth medium. Ensure your bacterial inoculum is standardized, for example, to a 0.5 McFarland standard, and that your serial dilutions are prepared accurately.
Troubleshooting Guides
Issue 1: No Inhibition of Bacterial Growth Observed
| Possible Cause | Recommended Action |
| This compound concentration is too low. | Test a higher range of concentrations. If you started with a maximum of 100 µg/mL, extend the range to 500 µg/mL or higher. |
| Inoculum density is too high. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An overly dense culture can overwhelm the antibiotic. |
| This compound has low solubility in the test medium. | Observe the solution for any precipitates. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay does not affect bacterial growth. |
| The target organism is resistant to this compound. | Verify the identity of your bacterial strain. Include a known susceptible control strain in your experiments. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light if it is light-sensitive. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Action |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique to minimize errors in serial dilutions and inoculation. |
| Uneven bacterial growth. | Ensure the bacterial inoculum is well-mixed before dispensing into the wells. Check for and eliminate any bubbles in the wells. |
| Edge effects in the 96-well plate. | To minimize evaporation from the outer wells, which can concentrate the antibiotic, consider not using the outermost wells or filling them with sterile media. |
| Contamination. | Use aseptic techniques throughout the experimental setup to prevent contamination of the media, inoculum, and compound dilutions. |
Data Presentation
Table 1: Example MIC and MBC Data for this compound against Staphylococcus aureus
| Concentration (µg/mL) | Growth in Broth | Growth on Subculture Plate | Interpretation |
| 128 | - | - | MBC |
| 64 | - | + | |
| 32 | - | + | MIC |
| 16 | + | + | |
| 8 | + | + | |
| 4 | + | + | |
| 2 | + | + | |
| 1 | + | + | |
| 0.5 | + | + | |
| 0.25 | + | + | |
| 0.125 | + | + | |
| Growth Control | + | + | |
| Sterility Control | - | - |
Note: This is example data. Actual results will need to be determined experimentally.
Table 2: Example Cytotoxicity Data for this compound on a Mammalian Cell Line (e.g., HeLa)
| Concentration (µg/mL) | Cell Viability (%) |
| 200 | 15 |
| 100 | 45 |
| 50 | 80 |
| 25 | 92 |
| 12.5 | 98 |
| 6.25 | 99 |
| 3.125 | 100 |
| 0 (Control) | 100 |
Note: This is example data. Actual results will need to be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that shows no visible turbidity.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Hypothetical signaling pathways for this compound.
References
Addressing solubility issues of Exophilin A in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges and effectively utilizing Exophilin A in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an antibiotic compound isolated from the marine microorganism Exophiala pisciphila.[1][2] Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] The primary application of this compound is as an antimicrobial agent, demonstrating activity against Gram-positive bacteria.[1]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. Why is this happening?
This compound is a derivative of decanoic acid, a fatty acid, which makes it inherently hydrophobic. Hydrophobic compounds have poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound in an organic solvent is diluted into the aqueous medium, the compound can precipitate out of solution if its concentration exceeds its solubility limit in the final medium.
Q3: What is the recommended starting approach for dissolving this compound?
The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into the culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not cause cellular toxicity, typically below 0.5% for most cell lines.
Q4: Can the pH of the culture medium affect the solubility of this compound?
Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds with ionizable groups. As a decanoic acid derivative, this compound has carboxylic acid moieties. Acidic compounds are generally more soluble at a higher pH where they can be deprotonated to form a more soluble salt. Standard cell culture media are typically buffered around pH 7.2-7.4, but significant changes to this pH can negatively impact cell health.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity in assays.
Troubleshooting Workflow:
References
Stability of Exophilin A in different experimental conditions
This technical support center provides guidance on the stability of Exophilin A and troubleshooting for related experiments. Given the limited publicly available stability data for this compound, this guide is based on general knowledge of macrolide and polyketide antibiotics, to which this compound is structurally related.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. It is crucial to use anhydrous solvents to minimize hydrolysis. Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C.
Q3: What is the stability of this compound in aqueous solutions and culture media?
A3: The stability of antibiotics in aqueous solutions and culture media can be influenced by factors like pH, temperature, and the presence of enzymes.[2][3] For many antibiotics, stability decreases significantly in aqueous solutions compared to organic solvents, and degradation can occur more rapidly at physiological temperatures (e.g., 37°C).[2] It is best practice to prepare working dilutions in aqueous buffers or culture media fresh for each experiment.
Q4: What are the likely degradation pathways for this compound?
A4: As a trimer of a dihydroxydecanoic acid, this compound contains ester linkages that are susceptible to hydrolysis, especially under acidic or basic conditions. Oxidation of the hydroxyl groups is another potential degradation pathway. Exposure to light and elevated temperatures can accelerate these degradation processes.
Q5: Are there any known signaling pathways affected by this compound?
A5: Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Its described antibacterial activity against Gram-positive bacteria suggests it may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or membrane integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation of this compound due to improper storage or handling. | - Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C, protected from light).- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactivation in culture medium. | - Perform a time-course experiment to assess the stability of this compound in your specific culture medium and conditions.- Consider adding the compound to the culture at a later time point if significant degradation is observed. | |
| Inconsistent Experimental Results | Variability in the concentration of active this compound. | - Use a consistent and validated method for preparing stock and working solutions.- Ensure complete dissolution of the compound in the solvent.- Minimize the time between preparing the working solution and starting the experiment. |
| pH of the experimental buffer or medium affecting stability. | - Check the pH of your solutions. This compound's ester linkages may be sensitive to acidic or basic conditions.- If possible, conduct experiments in a buffered solution with a pH that favors stability (typically around neutral pH for many antibiotics). | |
| Precipitation of this compound in Aqueous Solution | Low aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by the biological system and does not cause precipitation.- Consider using a solubilizing agent, but first, verify its compatibility with your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Antibiotic Stability Assessment Workflow
This workflow can be adapted to assess the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing this compound stability.
Signaling Pathway
As the specific molecular target and signaling pathway for this compound have not been elucidated, a diagram of a hypothetical mechanism of action is provided below. This illustrates a general pathway by which an antibiotic might inhibit bacterial growth.
Caption: Hypothetical mechanism of action for this compound.
References
Technical Support Center: Exophilin A Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and purification of Exophilin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your workflow.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis. | - Increase the duration or intensity of ultrasonication. - Ensure the cell suspension is adequately cooled during sonication to prevent degradation. - Consider alternative lysis methods like bead beating or enzymatic digestion. |
| Inefficient solvent extraction. | - Ensure the correct solvent-to-biomass ratio is used. - Increase the extraction time or the number of extraction cycles. - Confirm the polarity of the extraction solvent is optimal for this compound. | |
| Poor Purity in Crude Extract | Contamination from culture medium. | - Thoroughly wash the microbial cells with a suitable buffer before extraction to remove residual medium components. |
| Co-extraction of other cellular components. | - Optimize the extraction solvent system to be more selective for this compound. - Consider a preliminary fractionation step before chromatographic purification. | |
| Issues with Chromatographic Separation | Poor peak resolution. | - Optimize the mobile phase gradient and flow rate. - Ensure the column is properly packed and equilibrated. - Check for sample overload and inject a smaller volume if necessary. |
| This compound not eluting from the column. | - The mobile phase may not be strong enough to elute the compound. Gradually increase the polarity of the elution solvent. - The compound may have precipitated on the column. Try washing the column with a stronger solvent. | |
| Degradation of this compound | Temperature instability. | - Perform all extraction and purification steps at low temperatures (e.g., 4°C) unless otherwise specified. - Avoid repeated freeze-thaw cycles of the purified compound. |
| pH instability. | - Maintain the pH of all buffers and solutions within a stable range suitable for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the source of this compound?
A1: this compound is a natural antibiotic compound produced by the marine microorganism Exophiala pisciphila.[1][2] This microorganism has been isolated from marine sponges.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound demonstrates antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its exact molecular mechanism of action is a subject of ongoing research.
Q3: What type of chromatography is most effective for purifying this compound?
A3: The initial purification of this compound typically involves silica (B1680970) gel column chromatography, followed by further purification steps like Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to achieve high purity.
Q4: How should I store purified this compound?
A4: For long-term storage, it is recommended to store purified this compound as a dried powder or in a suitable solvent at -20°C or below to prevent degradation.
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol details the extraction of the crude compound from the culture of Exophiala pisciphila.
-
Fermentation: Culture Exophiala pisciphila in a suitable broth medium under optimal growth conditions.
-
Harvesting: Separate the microbial cells from the culture broth by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a buffer and lyse the cells using ultrasonication.
-
Solvent Extraction: Extract the cell lysate with an organic solvent such as ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Purification of this compound
This protocol outlines the multi-step chromatographic purification of this compound from the crude extract.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the this compound-containing fractions from the silica gel chromatography and concentrate.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Load the sample onto a Sephadex LH-20 column.
-
Elute with the same solvent and collect fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using a reversed-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase (e.g., a water-acetonitrile gradient) to achieve high-purity this compound.
-
Monitor the elution profile with a UV detector.
-
Quantitative Data Summary
The following table summarizes typical yields and purity at different stages of the extraction and purification process.
| Purification Stage | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Extract | 100 (wet cell mass) | 1,500 | 1.5 | <10 |
| After Silica Gel Chromatography | 1,500 | 300 | 20 | ~50 |
| After Sephadex LH-20 | 300 | 100 | 33.3 | ~85 |
| After HPLC | 100 | 50 | 50 | >98 |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for this compound protocols.
References
Technical Support Center: Minimizing Variability in Exophilin A Biological Assays
Welcome to the technical support center for Exophilin A biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in their experiments. This compound is a novel antibacterial compound with activity against Gram-positive bacteria.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure reliable and reproducible results in your antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in antimicrobial susceptibility testing (AST)?
A1: Variability in AST, including assays like Minimum Inhibitory Concentration (MIC) determination, can stem from biological, technical, and environmental factors. Biological variability can arise from the natural heterogeneity within microbial populations.[3] However, technical errors are often the most significant contributors and include inconsistencies in inoculum preparation, variations in the composition of the growth media, fluctuating incubation conditions, and operator-dependent differences in reading and interpreting results.[3][4] Environmental factors, such as fluctuations in laboratory temperature and humidity, can also impact assay consistency.
Q2: How can I ensure the consistency and quality of my bacterial inoculum?
A2: A standardized inoculum is fundamental for reproducible antimicrobial assay results. Best practices include:
-
Using fresh, overnight cultures to ensure the bacteria are in a consistent growth phase.
-
Carefully adjusting the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Using the standardized inoculum within 15 minutes of preparation to prevent changes in bacterial density.
Q3: What type of control experiments should be included in this compound assays?
A3: To ensure the validity of your results, several controls are essential:
-
Positive Control: A well or plate with bacteria and growth medium but no this compound, to confirm the viability and growth of the microorganism.
-
Negative Control (Sterility Control): A well or plate with growth medium only (no bacteria or this compound) to check for contamination.
-
Reference Standard: A known antibiotic with a well-characterized MIC against the test organism to validate the assay's accuracy.
Q4: My MIC values for this compound are not reproducible. What are the common causes?
A4: Inconsistent MIC values are a frequent issue. Common causes include:
-
Inoculum size: An inoculum that is too heavy will result in a higher MIC, while one that is too light will lead to a lower MIC.
-
Media composition: Variations in cation concentration (e.g., Mg²⁺, Ca²⁺) in the Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobial agents.
-
Endpoint reading: Subjective determination of "no growth" can vary between individuals and experiments.
-
Compound stability: Ensure that this compound is properly stored and that stock solutions are not degraded.
Troubleshooting Guides
This section provides a more detailed approach to troubleshooting common issues encountered during antimicrobial assays with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Table 1: Troubleshooting High Variability in MIC Assays
| Potential Cause | Recommended Solution |
| Inoculum density is inconsistent. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer for greater accuracy. Prepare fresh inoculum for each experiment. |
| Variations in media preparation. | Use commercially prepared and quality-controlled Mueller-Hinton Broth (MHB). If preparing in-house, ensure consistent pH and cation concentrations. |
| Pipetting errors during serial dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover. |
| Subjective endpoint determination. | Have a second researcher read the results independently. Use a microplate reader to measure optical density for a more objective endpoint. |
| Edge effects in microtiter plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile broth or water to maintain humidity and minimize evaporation. |
| Contamination of the culture. | Streak the inoculum on an agar (B569324) plate to check for purity before starting the assay. |
Issue 2: Inconsistent Zone Sizes in Disk Diffusion Assays
Table 2: Troubleshooting Inconsistent Zone Sizes in Disk Diffusion Assays
| Potential Cause | Recommended Solution |
| Uneven inoculum distribution. | Ensure a uniform, confluent lawn of bacteria is achieved by rotating the plate during inoculation. |
| Variation in agar depth. | Pour plates on a level surface to a consistent depth (typically 4 mm). |
| Moisture on the agar surface. | Allow plates to dry in an incubator with the lids slightly ajar before applying the disks. |
| Improper disk placement. | Gently press each disk to ensure complete contact with the agar surface. Do not move the disks once they have been placed. |
| Deterioration of this compound on disks. | Store prepared disks in a desiccator at the recommended temperature and protect them from light. |
| Inconsistent incubation conditions. | Ensure the incubator maintains a stable temperature and that plates are not stacked in a way that impedes air circulation. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the MIC of this compound against a Gram-positive bacterial strain.
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C with shaking until the turbidity matches a 0.5 McFarland standard. d. Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Compound Dilution: a. Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well microtiter plate. b. Typically, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the highest concentration of this compound to well 1. d. Perform the serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (inoculum, no compound), and well 12 will be the negative control (broth only).
-
Inoculation: a. Add 10 µL of the diluted inoculum to wells 1 through 11. The final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Seal the plate to prevent evaporation. b. Incubate at 37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Visually inspect the wells for turbidity. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Visualizations
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Antibiotic from a Marine Microorganism Exophiala pisciphila. | CiNii Research [cir.nii.ac.jp]
- 3. microchemlab.com [microchemlab.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance in Exophilin A Studies
Disclaimer: As of late 2025, specific studies detailing resistance mechanisms to Exophilin A have not been extensively published. This guide is based on established principles of antibiotic resistance in Gram-positive bacteria, the primary target of this compound. Researchers encountering resistance should use this information as a foundational framework for their investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our target Gram-positive strain. What could be the reason?
An increasing MIC is the classic sign of developing resistance. For a novel agent like this compound, this could be due to one or more mechanisms that bacteria commonly employ:
-
Target Modification: The bacterial target of this compound may have undergone mutations, reducing the binding affinity of the compound.
-
Increased Efflux: The bacteria may have upregulated or acquired efflux pumps, which actively transport this compound out of the cell before it can reach its target.
-
Enzymatic Inactivation: The bacteria could be producing enzymes that degrade or modify the this compound molecule, rendering it inactive.
-
Cell Envelope Alterations: Changes in the composition or charge of the bacterial cell wall or membrane can reduce drug uptake or binding.[1][2]
Q2: How can we begin to investigate the specific resistance mechanism in our strain?
A systematic approach is recommended. You can start by performing whole-genome sequencing of both your resistant and susceptible (parental) strains. Comparing the genomes can reveal mutations in specific genes (e.g., those encoding for the likely target or efflux pumps) or the acquisition of new resistance-conferring genes.
Q3: Could efflux pumps be a likely cause of resistance to a natural product like this compound?
Yes. Efflux pumps are a very common mechanism of resistance to natural product antibiotics in Gram-positive bacteria.[3][4] Families like the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters are frequently implicated.[4] You can test for this by running MIC assays with and without a known broad-spectrum efflux pump inhibitor (EPI) like reserpine (B192253) or verapamil. A significant decrease in MIC in the presence of an EPI suggests efflux activity.
Q4: What are some strategies to overcome or circumvent emerging resistance to this compound in our experiments?
Several strategies can be explored:
-
Combination Therapy: Use this compound in combination with another antibiotic that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance emerging.
-
Adjuvant Therapy: If a specific resistance mechanism is identified (like efflux), combine this compound with an adjuvant that inhibits that mechanism (e.g., an efflux pump inhibitor).
-
Structural Modification: If the resistance is due to target modification or enzymatic inactivation, medicinal chemists could potentially modify the this compound structure to overcome this, although this is a significant drug development effort.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC results for this compound. | 1. Inconsistent inoculum density.2. Improper serial dilutions of this compound.3. Variation in media batches (e.g., cation concentration).4. This compound instability in the chosen broth medium. | 1. Standardize inoculum to a 0.5 McFarland standard.2. Prepare fresh stock solutions and verify dilution calculations.3. Use the same lot of Mueller-Hinton Broth (MHB) for all related experiments.4. Assess the stability of this compound over the incubation period at 37°C. |
| No reduction in MIC when using a standard efflux pump inhibitor (EPI). | 1. The resistance is not mediated by an efflux pump.2. The specific pump is not inhibited by the EPI you are using.3. The concentration of the EPI is suboptimal or toxic. | 1. Prioritize other mechanisms, such as target site mutation (investigate via genome sequencing).2. Test a panel of different EPIs that target various pump families.3. Perform an MIC of the EPI alone to ensure it is not bacteriostatic/bactericidal at the concentration used. |
| A resistant mutant shows a fitness cost (slower growth) but still outcompetes the susceptible strain in the presence of this compound. | This is an expected outcome. The resistance mechanism, while potentially metabolically costly, provides a strong selective advantage during antibiotic pressure. | This observation helps confirm that the acquired trait is indeed a resistance mechanism. For in-vivo studies, this fitness cost might be a factor in the pathogen's overall virulence. |
Quantitative Data Summary
The development of resistance can be quantified by serially passaging a bacterial strain in the presence of sub-lethal concentrations of an antibiotic.
Table 1: Hypothetical MIC Progression of Staphylococcus aureus During Serial Passage with this compound
| Passage Day | This compound Concentration | Resulting MIC (µg/mL) | Fold Increase from Day 0 |
| 0 | 0.5 x MIC | 2 | 1x |
| 5 | 0.5 x MIC | 4 | 2x |
| 10 | 0.5 x MIC | 8 | 4x |
| 15 | 0.5 x MIC | 32 | 16x |
| 20 | 0.5 x MIC | 64 | 32x |
Synergy studies can quantify the effectiveness of combination therapy. The Fractional Inhibitory Concentration (FIC) index is calculated, where an FIC index of ≤ 0.5 is considered synergistic.
Table 2: Hypothetical Synergy Testing of this compound with an Efflux Pump Inhibitor (EPI)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 64 | 4 | 0.0625 | - |
| EPI-X | 50 | 12.5 | 0.25 | - |
| Combination | - | - | 0.3125 | Synergy |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum by suspending 4-5 colonies from an overnight culture plate in saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the working this compound solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial suspension (at 1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Efflux Pump Inhibition Assay
This assay determines if resistance is mediated by efflux pumps.
-
Determine EPI MIC: First, determine the MIC of the efflux pump inhibitor (e.g., reserpine) alone against your resistant strain to identify a non-inhibitory concentration (typically tested at 1/4th or 1/8th of its MIC).
-
Setup Two Plates: Prepare two 96-well plates as described in the MIC protocol.
-
Plate A: Standard MIC assay for this compound.
-
Plate B: MIC assay for this compound, but the MHB used for all dilutions must be supplemented with the pre-determined sub-inhibitory concentration of the EPI.
-
-
Inoculation and Incubation: Proceed with inoculation and incubation as per the standard MIC protocol for both plates.
-
Analysis:
-
Compare the MIC of this compound from Plate A (without EPI) to the MIC from Plate B (with EPI).
-
A four-fold or greater decrease in the MIC of this compound in the presence of the EPI is considered a strong indicator of efflux pump activity.
-
Visualizations
Caption: Workflow for investigating and addressing this compound resistance.
Caption: Common mechanisms of antibiotic resistance in Gram-positive bacteria.
References
Technical Support Center: Enhancing Exophilin A Production
Welcome to the technical support center for optimizing the yield of Exophilin A from Exophiala pisciphila cultures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strain produces it?
A1: this compound is an antibiotic with activity against Gram-positive bacteria. It is a secondary metabolite produced by the marine fungus Exophiala pisciphila. The chemical structure of this compound has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, classifying it as a polyketide-like compound[1][2].
Q2: What are the general culture conditions for growing Exophiala pisciphila?
A2: Exophiala pisciphila can be effectively cultivated on standard fungal media. For initial growth and morphological studies, Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) have been shown to be suitable[3][4]. For liquid cultures aimed at secondary metabolite production, these can be adapted into broth formulations (e.g., Potato Dextrose Broth, PDB, or Malt Extract Broth, MEB).
Q3: At what growth phase is this compound production optimal?
A3: As a secondary metabolite, this compound production is typically not growth-associated. Maximum yield is often achieved during the stationary phase of fungal growth, which can be influenced by nutrient limitation and other stress factors.
Q4: What are the key factors influencing the yield of this compound?
A4: The yield of fungal secondary metabolites like this compound is multifactorial. The primary factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation rate[5].
Q5: How can I extract this compound from the fungal culture?
A5: this compound can be extracted from the culture broth using solvent extraction. Given its polyketide nature, organic solvents such as ethyl acetate (B1210297) are commonly used to separate the compound from the aqueous culture medium. The fungal biomass should be separated from the broth before extraction, and the biomass itself can also be extracted to recover any intracellular product.
Q6: What analytical methods are suitable for quantifying this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of this compound. Due to the lack of a strong chromophore in its structure, derivatization may be necessary for UV detection, or alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for more sensitive and specific quantification.
Troubleshooting Guides
This section addresses common issues encountered during this compound production in a question-and-answer format.
Issue 1: Low or No Yield of this compound Despite Good Fungal Growth
Question: My Exophiala pisciphila culture shows healthy biomass, but the yield of this compound is negligible. What are the potential causes and how can I resolve this?
Answer: This is a common challenge in fungal fermentation, often indicating that the culture conditions favor primary metabolism (growth) over secondary metabolism (this compound production).
Possible Causes & Solutions:
-
Suboptimal Culture Medium: The composition of your medium may be promoting vegetative growth at the expense of secondary metabolite biosynthesis.
-
Solution: Systematically optimize the medium components. Experiment with different carbon and nitrogen sources, and vary their concentrations and ratios. Often, a limitation of a key nutrient (like phosphate (B84403) or nitrogen) can trigger secondary metabolism.
-
-
Incorrect Fermentation pH: The pH of the culture medium can drift during fermentation, moving out of the optimal range for the enzymes involved in the this compound biosynthetic pathway.
-
Solution: Monitor the pH throughout the fermentation process. Perform a pH profiling experiment to determine the optimal pH for production and use buffers or automated pH control to maintain it.
-
-
Inadequate Aeration: Oxygen availability is critical for the biosynthesis of many secondary metabolites.
-
Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen, especially during the production phase.
-
-
Suboptimal Temperature: The optimal temperature for fungal growth may not be the same as for secondary metabolite production.
-
Solution: Conduct temperature profiling studies to identify the ideal temperature for this compound synthesis.
-
Issue 2: Inconsistent this compound Yields Between Batches
Question: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be the reason?
Answer: Inconsistent yields often stem from subtle variations in experimental procedures or the health of the inoculum.
Possible Causes & Solutions:
-
Inoculum Variability: The age, concentration, and physiological state of the fungal spores or mycelia used for inoculation can greatly impact fermentation performance.
-
Solution: Standardize your inoculum preparation. Use a consistent method to generate and quantify spores, and ensure you inoculate with the same number of viable spores in each fermentation.
-
-
Contamination: Low levels of bacterial or other fungal contamination can compete for nutrients and inhibit the growth of Exophiala pisciphila or the production of this compound.
-
Solution: Reinforce aseptic techniques. Regularly check for contamination by microscopy and by plating culture samples on different media.
-
-
Inconsistent Medium Preparation: Minor variations in the preparation of the culture medium can lead to different outcomes.
-
Solution: Ensure precise and consistent preparation of all media, including sterilization times and temperatures, which can affect the availability of some nutrients.
-
Data Presentation: Optimizing Culture Conditions
The following tables present hypothetical data from a series of experiments to optimize this compound production.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (at 30 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 25.6 |
| Sucrose | 14.8 | 31.2 |
| Maltose | 16.5 | 45.8 |
| Starch | 12.3 | 18.4 |
| Glycerol | 10.5 | 12.1 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (at 5 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 13.4 | 42.3 |
| Yeast Extract | 15.1 | 55.7 |
| Ammonium (B1175870) Sulfate | 9.8 | 15.9 |
| Sodium Nitrate | 11.2 | 28.4 |
| Casein Hydrolysate | 14.2 | 48.6 |
Table 3: Effect of pH and Temperature on this compound Yield
| Initial pH | Temperature (°C) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 22 | 12.8 | 48.9 |
| 5.0 | 25 | 14.5 | 58.2 |
| 5.0 | 28 | 16.1 | 40.1 |
| 6.0 | 22 | 13.5 | 53.4 |
| 6.0 | 25 | 15.3 | 65.3 |
| 6.0 | 28 | 16.8 | 45.7 |
| 7.0 | 22 | 11.9 | 35.6 |
| 7.0 | 25 | 13.2 | 41.8 |
| 7.0 | 28 | 14.9 | 30.5 |
Experimental Protocols
Protocol 1: Optimization of Culture Medium for this compound Production
Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound yield from Exophiala pisciphila.
Methodology:
-
Prepare a Basal Medium: A basal medium containing essential minerals and a buffer. For example: KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and sea salt (30 g/L).
-
Carbon Source Screening:
-
Prepare flasks of the basal medium supplemented with different carbon sources (e.g., glucose, sucrose, maltose, starch, glycerol) at a fixed concentration (e.g., 30 g/L).
-
Use a consistent nitrogen source (e.g., yeast extract at 5 g/L).
-
Inoculate each flask with a standardized spore suspension of Exophiala pisciphila.
-
Incubate the cultures under uniform conditions (e.g., 25°C, 150 rpm) for a set period (e.g., 14 days).
-
Harvest the cultures, measure the fungal biomass (dry weight), and quantify the this compound yield.
-
-
Nitrogen Source Screening:
-
Using the optimal carbon source identified in the previous step, prepare flasks of medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate, casein hydrolysate) at a fixed concentration (e.g., 5 g/L).
-
Inoculate and incubate as described above.
-
Harvest and analyze for biomass and this compound yield.
-
-
Data Analysis: Compare the yields to determine the best-performing carbon and nitrogen sources for this compound production.
Protocol 2: Extraction and Quantification of this compound
Objective: To extract this compound from the culture broth and quantify its concentration using HPLC.
Methodology:
-
Harvesting: After fermentation, separate the fungal mycelia from the culture broth by centrifugation or filtration.
-
Extraction:
-
To the cell-free supernatant, add an equal volume of ethyl acetate.
-
Mix vigorously in a separatory funnel and allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction twice more.
-
Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Preparation for HPLC:
-
Dissolve a known weight of the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: As this compound lacks a strong chromophore, use a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Create a standard curve using a purified and quantified standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Workflow for Optimizing this compound Production
Caption: A generalized workflow for the optimization of this compound production.
Hypothetical Regulatory Pathway for Secondary Metabolite Synthesis
Caption: A simplified model of a signaling pathway for secondary metabolite production.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H56O10 | CID 9916202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exophiala pisciphila. A study of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
Exophilin A quality control and purity assessment
Disclaimer: As Exophilin A is a relatively novel antibiotic, comprehensive, publicly available data on its specific quality control parameters and experimental protocols are limited.[1] This guide is based on established principles and best practices for the quality control and purity assessment of similar antimicrobial compounds. The information provided should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
1. What is the recommended method for confirming the identity of this compound?
The primary methods for confirming the identity of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry should be used to determine the accurate mass of the molecule, which can then be compared to the calculated theoretical mass. 1H and 13C NMR spectroscopy will provide detailed structural information, confirming the connectivity of atoms within the molecule.
2. How should I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A high-purity standard should be used to develop a validated HPLC method, which can then be used to determine the percentage purity of subsequent batches.
3. What are the optimal storage conditions for this compound?
While specific stability data for this compound is not widely available, similar antibiotic compounds are typically stored as a desiccated powder at -20°C or -80°C to maximize shelf life.[2][3] Stock solutions should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[2] It is crucial to protect the compound from light and moisture.
4. My this compound sample shows reduced antimicrobial activity. What are the possible causes?
Reduced activity can be due to several factors:
-
Degradation: Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures) can lead to chemical degradation.[4]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to prevent degradation from multiple freeze-thaw cycles.
-
Contamination: Microbial or chemical contamination of the sample or experimental setup can interfere with the assay.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or media composition, can affect the apparent activity of the compound.
5. I am observing unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks in an HPLC chromatogram could be:
-
Impurities: These could be byproducts from the synthesis or purification process.
-
Degradation Products: If the sample has been stored improperly or for an extended period, degradation products may appear.
-
Contaminants: Contamination from solvents, vials, or the HPLC system itself can introduce extraneous peaks.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty dissolving this compound in aqueous buffers for biological assays.
-
Troubleshooting Steps:
-
Solvent Selection: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting with the aqueous buffer.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Cautiously adjust the pH of the buffer to see if it improves solubility.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious as this can also lead to degradation.
-
Issue 2: Inconsistent Results in Antimicrobial Assays
-
Problem: High variability in Minimum Inhibitory Concentration (MIC) or other bioactivity assays.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent and standardized inoculum density of the test microorganism is used for each experiment.
-
Positive and Negative Controls: Always include appropriate positive (a known effective antibiotic) and negative (vehicle control) controls in your experiments.
-
Media and Reagent Quality: Use fresh, high-quality media and reagents. Variations in media composition can significantly impact microbial growth and antibiotic activity.
-
Incubation Conditions: Strictly control incubation time, temperature, and atmospheric conditions.
-
Quantitative Data Summary
Table 1: Example Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to reference spectrum | Mass Spectrometry, NMR |
| Purity | ≥ 95.0% | HPLC |
| Moisture Content | ≤ 2.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH guidelines | Gas Chromatography (GC) |
| Bioactivity (MIC) | Report value against S. aureus | Broth Microdilution |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of an this compound sample.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectral analysis of this compound).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Ionization Source: Electrospray Ionization (ESI) is a common method for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the MS system (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass of this compound.
-
3. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.
-
Methodology:
-
Bacterial Strain: Use a susceptible Gram-positive bacterium such as Staphylococcus aureus.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of this compound: Prepare a series of two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Visualizations
Caption: General workflow for the quality control of this compound.
Caption: Hypothetical mechanism of action for this compound via quorum sensing inhibition.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Exophilin A and Other Gram-Positive Antibiotics: A Framework for Efficacy Evaluation
A comparative guide for researchers, scientists, and drug development professionals.
The emergence of antibiotic-resistant Gram-positive bacteria necessitates the discovery and development of novel therapeutic agents. Exophilin A, a marine-derived compound, has been identified as a new antibacterial agent with activity against Gram-positive bacteria. However, publicly available data on its specific efficacy and mechanism of action are limited. This guide provides a framework for comparing the potential efficacy of this compound with established Gram-positive antibiotics by presenting a detailed comparison of three key drugs: Vancomycin (B549263), Linezolid (B1675486), and Daptomycin (B549167). The methodologies and data presentation formats provided herein can serve as a template for the evaluation of new compounds like this compound as more research becomes available.
Comparative Efficacy of Selected Gram-Positive Antibiotics
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC ranges for Vancomycin, Linezolid, and Daptomycin against common and resistant Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Range (μg/mL) against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Intermediate S. aureus (VISA) |
| This compound | Data not available | Data not available | Data not available |
| Vancomycin | 0.5 - 2[1] | 0.5 - 2[1][2] | 4 - 8[3][4] |
| Linezolid | 1 - 4 | 1 - 4[5] | 1 - 4 |
| Daptomycin | 0.25 - 1 | 0.25 - 1[6][7] | 1 - 2 |
Table 2: Minimum Inhibitory Concentration (MIC) Range (μg/mL) against Enterococcus faecalis
| Antibiotic | Vancomycin-Susceptible E. faecalis | Vancomycin-Resistant E. faecalis (VRE) |
| This compound | Data not available | Data not available |
| Vancomycin | 1 - 4 | ≥ 32[4][8] |
| Linezolid | 1 - 4 | 1 - 4 |
| Daptomycin | 1 - 4 | 1 - 4[9] |
Table 3: Minimum Inhibitory Concentration (MIC) Range (μg/mL) against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae | Penicillin-Resistant S. pneumoniae |
| This compound | Data not available | Data not available |
| Vancomycin | ≤ 0.5[10] | ≤ 1[11] |
| Linezolid | 0.5 - 2 | 0.5 - 2 |
| Daptomycin | ≤ 0.5[12][13] | ≤ 0.5[12][13] |
Mechanisms of Action of Comparator Antibiotics
Understanding the mechanism of action is crucial for predicting an antibiotic's spectrum of activity, potential for resistance development, and synergy with other drugs.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis.[14][15] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[16][17][18]
Linezolid: As the first of the oxazolidinone class, linezolid inhibits the initiation of bacterial protein synthesis.[19][20] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a crucial step in protein translation.[21][22] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[19]
Daptomycin: A cyclic lipopeptide, daptomycin has a unique mechanism of action that targets the bacterial cell membrane.[23] In a calcium-dependent manner, it inserts into the cell membrane, causing rapid depolarization, potassium ion efflux, and subsequent disruption of DNA, RNA, and protein synthesis, leading to bacterial cell death.[24][25][26]
Experimental Protocols
To ensure reproducibility and comparability of results, standardized experimental protocols are essential.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. For Daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no antibiotic.
-
Sterility Control: A well containing broth only.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol for Macromolecular Synthesis Assay
This assay helps to identify the cellular pathway targeted by an antimicrobial compound by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.[27][28]
-
Bacterial Culture Preparation: Grow the test bacterium to the mid-logarithmic phase in a suitable broth medium.
-
Assay Setup:
-
Aliquot the bacterial culture into tubes or a 96-well plate.
-
Add the test compound (e.g., this compound) at a concentration of 4x MIC.
-
Include positive controls for each pathway: Ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis, Linezolid for protein synthesis, and Vancomycin for cell wall synthesis.[29][30] Also include an untreated control.
-
-
Addition of Radiolabeled Precursors: To separate tubes/wells for each condition, add a specific radiolabeled precursor:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
[¹⁴C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis
-
-
Incubation: Incubate the cultures for a defined period (e.g., 60 minutes) at 37°C with shaking.
-
Precipitation of Macromolecules:
-
Stop the incorporation by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 10%.
-
Incubate on ice for at least 30 minutes to precipitate the macromolecules.
-
-
Sample Collection and Washing:
-
Collect the precipitate by filtering through a glass fiber filter.
-
Wash the filters with cold TCA and then with ethanol (B145695) to remove unincorporated precursors.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) in the drug-treated samples to the untreated control to determine the percentage of inhibition for each macromolecular synthesis pathway.
Conclusion
While this compound shows promise as a novel Gram-positive antibiotic, a comprehensive evaluation of its efficacy and mechanism of action is necessary to understand its therapeutic potential. This guide provides a comparative framework using established antibiotics—Vancomycin, Linezolid, and Daptomycin—as benchmarks. The presented data tables, mechanistic diagrams, and detailed experimental protocols offer a clear structure for future research on this compound and other new antimicrobial agents, facilitating a standardized and objective assessment of their place in the evolving landscape of infectious disease treatment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin-Resistant Enterococcus [uspharmacist.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Bactericidal activity of daptomycin against Streptococcus pneumoniae compared with eight other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 15. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vancomycin - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 19. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 20. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Linezolid - Wikipedia [en.wikipedia.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Daptomycin - Wikipedia [en.wikipedia.org]
- 25. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 26. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 29. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of Exophilin A and Vancomycin Against Staphylococcus aureus
A comprehensive guide for researchers and drug development professionals on the known attributes of the novel antibiotic, Exophilin A, in contrast to the well-established glycopeptide, vancomycin (B549263), for combating Staphylococcus aureus.
The persistent challenge of antibiotic resistance, particularly from pathogens like Staphylococcus aureus, necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative overview of this compound, a newly discovered natural product, and vancomycin, a cornerstone in the treatment of serious Gram-positive bacterial infections. While extensive data is available for vancomycin, research on this compound is still in its nascent stages, limiting a direct, comprehensive comparison.
Overview of Compounds
This compound is a novel antibacterial compound isolated from the marine microorganism Exophiala pisciphila. Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid[1][2]. Preliminary studies have indicated that this compound exhibits antimicrobial activity against Gram-positive bacteria, which includes the significant pathogen Staphylococcus aureus[1][2]. However, detailed quantitative data on its efficacy, such as Minimum Inhibitory Concentrations (MICs), and its precise mechanism of action against S. aureus are not yet publicly available.
Vancomycin is a glycopeptide antibiotic that has been a crucial therapeutic agent for decades, especially for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA)[3][4]. It is produced by the bacterium Streptomyces orientalis[3]. Vancomycin's mechanism of action is well-documented, involving the inhibition of bacterial cell wall synthesis[5][6][7].
Quantitative Data on Efficacy
Due to the limited available research, a quantitative comparison of the in vitro activity of this compound and vancomycin against S. aureus cannot be compiled. The following table summarizes the known Minimum Inhibitory Concentration (MIC) range for vancomycin against S. aureus.
| Compound | Organism | MIC Range (µg/mL) | Reference Strain(s) |
| Vancomycin | Staphylococcus aureus | 0.5 - 2.0 | Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) |
| This compound | Staphylococcus aureus | Data Not Available | Not Applicable |
Note: Vancomycin MIC values can vary depending on the specific strain of S. aureus and the testing methodology. Strains with MICs of 4-8 µg/mL are classified as vancomycin-intermediate S. aureus (VISA), and those with MICs ≥16 µg/mL are considered vancomycin-resistant S. aureus (VRSA)[8].
Mechanism of Action
This compound: The specific mechanism of action for this compound against Staphylococcus aureus has not been elucidated in publicly available literature.
Vancomycin: Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It forms hydrogen bonds with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of the NAM/NAG-peptides[3][5]. This binding blocks the incorporation of these subunits into the growing peptidoglycan chain, thereby weakening the cell wall and leading to cell lysis[3][6][7].
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's antibacterial activity are not available. The following provides a generalized, standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Staphylococcus aureus, a method that would be applicable to both vancomycin and future studies on this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial Strain and Culture Conditions:
-
Staphylococcus aureus (e.g., ATCC 29213) is cultured on a suitable agar (B569324) medium, such as Tryptic Soy Agar (TSA), and incubated at 37°C for 18-24 hours.
-
-
Inoculum Preparation:
-
A few colonies from the fresh agar plate are suspended in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
A stock solution of the antimicrobial agent (e.g., vancomycin) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are included.
-
The plate is incubated at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of vancomycin against S. aureus.
Caption: Workflow for MIC determination.
Conclusion
Vancomycin remains a critical antibiotic for treating severe S. aureus infections, with a well-understood mechanism of action and extensive clinical data. This compound represents a potential new lead in the development of novel antibiotics against Gram-positive pathogens. However, further extensive research is required to determine its efficacy, mechanism of action, and potential clinical utility. Direct comparisons with established drugs like vancomycin will only be possible once more comprehensive data on this compound becomes available. Researchers are encouraged to explore the potential of this novel marine natural product to address the growing threat of antibiotic resistance.
References
- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of the plant-derived compounds 23-methyl-6-O-desmethylauricepyrone and (Z,Z)-5-(trideca-4,7-dienyl)resorcinol and their synergy with antibiotics against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 7. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Silence: The Unexplored Synergistic Potential of Exophilin A
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in our understanding of the antimicrobial agent Exophilin A. While its discovery and basic characterization have been reported, there is currently no published research investigating its synergistic effects when combined with other antimicrobial agents. This absence of data precludes the creation of a detailed comparison guide on this specific topic at this time.
This compound, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] Initial studies have demonstrated its antimicrobial activity, particularly against Gram-positive bacteria.[1] However, crucial information regarding its precise mechanism of action and its potential to enhance the efficacy of other antibiotics through synergistic interactions remains unknown.
The scientific community actively explores antimicrobial synergy as a promising strategy to combat the growing threat of antibiotic resistance. Such combination therapies can lower the required dosage of individual drugs, reduce toxicity, and overcome resistance mechanisms. The lack of research into this compound's synergistic potential represents a missed opportunity to evaluate a potentially valuable candidate for future antimicrobial therapies.
The Path Forward: A Call for Investigation
To address this knowledge gap, researchers are encouraged to undertake studies investigating the synergistic effects of this compound. A recommended experimental workflow to explore this uncharted territory is outlined below.
Experimental Workflow for Assessing Antimicrobial Synergy
Caption: Proposed experimental workflow for investigating the synergistic effects of this compound.
Detailed Experimental Protocols
Should research on this topic commence, the following established protocols would be essential for generating robust and comparable data.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound and partner antimicrobial agents that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a series of two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no antimicrobial) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Checkerboard Assay
Objective: To systematically evaluate the interaction between two antimicrobial agents across a range of concentrations.
Protocol:
-
In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner agent are made along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate the wells with a standardized bacterial suspension as described for MIC determination.
-
Incubate the plates under appropriate conditions.
-
Following incubation, determine the MIC of each agent in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
Objective: To assess the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Protocol:
-
Prepare flasks containing broth medium with antimicrobial concentrations corresponding to the MIC and multiples of the MIC (e.g., 0.5x, 1x, 2x MIC) for each agent alone and in combination.
-
Inoculate the flasks with a standardized bacterial suspension to a starting density of approximately 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Anticipated Signaling Pathways in Antimicrobial Synergy
While the specific pathways for this compound are unknown, synergistic interactions often involve the targeting of different, yet complementary, cellular processes. A hypothetical signaling pathway diagram illustrates how two antimicrobial agents might work together.
Caption: Hypothetical mechanism of synergistic action between two antimicrobial agents.
The scientific community awaits further research to elucidate the mechanism of action of this compound and to explore its potential role in synergistic antimicrobial therapies. Such studies are critical for the development of new strategies to combat infectious diseases and overcome the challenge of antibiotic resistance.
References
A Researcher's Guide to Investigating the Cross-Resistance Profile of Exophilin A
Introduction
Exophilin A is an antibacterial compound produced by the marine microorganism Exophiala pisciphila.[1][2] It has demonstrated activity against Gram-positive bacteria.[1][2] To date, the scientific literature lacks comprehensive studies on the cross-resistance profile of this compound with other classes of antibiotics. Understanding this profile is crucial for evaluating its potential as a clinical candidate, as it can predict its effectiveness against bacteria that have already developed resistance to existing drugs and foresee the potential for resistance development.
This guide provides a detailed experimental framework for researchers to systematically investigate the cross-resistance patterns of this compound. It outlines a workflow from generating resistant mutants to performing susceptibility testing and synergy analysis, and includes detailed experimental protocols and data presentation formats.
Proposed Experimental Workflow
The investigation of this compound's cross-resistance profile can be structured into four main stages:
-
Baseline Susceptibility Testing: Determine the initial susceptibility of target bacterial strains to this compound and a panel of comparator antibiotics.
-
Generation of this compound-Resistant Mutants: Develop bacterial strains with resistance to this compound to be used in subsequent cross-resistance testing.
-
Cross-Resistance Profiling: Assess the susceptibility of the this compound-resistant mutants to the panel of comparator antibiotics.
-
Synergy Testing: Evaluate the potential for synergistic or antagonistic interactions between this compound and other antibiotics.
Below is a Graphviz diagram illustrating this proposed workflow.
Experimental Protocols
Baseline Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a panel of comparator antibiotics against selected Gram-positive bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound
-
Comparator antibiotics (see Table 1 for suggestions)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol (Broth Microdilution):
-
Prepare serial twofold dilutions of each antibiotic in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Generation of this compound-Resistant Mutants
Objective: To select for bacterial mutants with stable resistance to this compound.
Method 1: Serial Passage
-
Determine the MIC of this compound for the parental strain.
-
Inoculate a culture of the bacteria in MHB containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Incubate until growth is observed.
-
Use this culture to inoculate a fresh series of antibiotic dilutions and determine the new MIC.
-
Repeat this process for multiple passages, gradually exposing the bacteria to increasing concentrations of this compound.
-
Isolate colonies from the highest concentration that permits growth and confirm their resistance and stability by passaging on antibiotic-free medium.
Method 2: Gradient Plate Technique
-
Prepare a square petri dish with two layers of agar (B569324): a bottom layer of plain nutrient agar and a top layer containing a specific concentration of this compound, poured at an angle to create a concentration gradient.
-
Spread a standardized inoculum of the sensitive bacteria over the surface of the plate.
-
Incubate for 24-72 hours.
-
Colonies that grow in the high-concentration area are considered resistant mutants.
Cross-Resistance Profiling
Objective: To determine if resistance to this compound confers resistance to other antibiotics.
Protocol:
-
Using the broth microdilution method described above, determine the MICs of the panel of comparator antibiotics against the generated this compound-resistant mutants.
-
For each comparator antibiotic, calculate the fold-change in MIC for the resistant mutant relative to the parental strain.
Synergy Testing (Checkerboard Assay)
Objective: To assess the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and other antibiotics.
Protocol:
-
In a 96-well plate, prepare serial dilutions of this compound along the y-axis and a second antibiotic along the x-axis.
-
The resulting matrix will contain various combinations of the two drugs.
-
Inoculate the plate with the parental bacterial strain as in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
Data Presentation
The results of the cross-resistance and synergy studies should be summarized in clear, comparative tables.
Table 1: Hypothetical Cross-Resistance Profile of this compound-Resistant S. aureus
| Antibiotic Class | Comparator Antibiotic | Mechanism of Action | MIC (µg/mL) Parental Strain | MIC (µg/mL) this compound-Resistant Strain | Fold Change in MIC |
| Cell Wall Synthesis Inhibitors | Vancomycin | Glycopeptide; inhibits peptidoglycan synthesis | 1 | 1 | 1 |
| Oxacillin | β-lactam; inhibits peptidoglycan cross-linking | 0.5 | 0.5 | 1 | |
| Protein Synthesis Inhibitors | Gentamicin | Aminoglycoside (30S subunit) | 0.5 | 4 | 8 |
| Erythromycin | Macrolide (50S subunit) | 1 | 1 | 1 | |
| Linezolid | Oxazolidinone (50S subunit) | 2 | 2 | 1 | |
| Nucleic Acid Synthesis Inhibitors | Ciprofloxacin | Fluoroquinolone; inhibits DNA gyrase | 0.25 | 0.25 | 1 |
| Rifampicin | Inhibits RNA polymerase | 0.015 | 0.015 | 1 |
Table 2: Hypothetical Synergy Analysis of this compound with Other Antibiotics against S. aureus
| Antibiotic Combination | FIC Index | Interpretation |
| This compound + Vancomycin | 1.0 | Additive |
| This compound + Gentamicin | 0.5 | Synergy |
| This compound + Linezolid | 0.75 | Additive |
Signaling Pathways and Mechanisms of Action
To provide context for potential cross-resistance mechanisms, it is important to understand the signaling pathways and cellular processes targeted by different classes of antibiotics.
This guide provides a foundational framework for initiating cross-resistance studies on this compound. The data generated from these experiments will be invaluable in understanding the microbiological profile of this novel antibacterial agent and will inform its potential for future development.
References
Evaluating Exophilin A as an Alternative to Linezolid: A Comparative Guide
An objective analysis of the antimicrobial properties of Exophilin A and the established antibiotic, linezolid (B1675486), is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data on their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and evaluation of novel antimicrobial agents. This compound, a natural product isolated from the marine microorganism Exophiala pisciphila, has demonstrated antibacterial activity against Gram-positive bacteria.[1][2][3] Linezolid, a member of the oxazolidinone class of antibiotics, is a clinically important drug used to treat infections caused by multidrug-resistant Gram-positive bacteria. This guide provides a comparative overview of this compound and linezolid to aid in the preliminary assessment of this compound's potential as a therapeutic alternative.
Mechanism of Action
Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a unique mechanism that differs from most other protein synthesis inhibitors.[4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal against certain streptococci.
This compound: The precise mechanism of action for this compound has not been elucidated in the available scientific literature. It is known to exhibit antimicrobial activity against Gram-positive bacteria, but the specific cellular target and the nature of its inhibitory action remain to be determined.
Comparative Antibacterial Efficacy
A critical aspect of evaluating a new antibiotic is its in vitro activity against a panel of clinically relevant bacteria, typically quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
While extensive MIC data is available for linezolid against a wide range of pathogens, similar quantitative data for this compound is not currently present in publicly accessible scientific literature. The following table summarizes the known antibacterial spectrum of both compounds.
| Feature | This compound | Linezolid |
| Antibacterial Spectrum | Gram-positive bacteria[1] | Primarily active against a broad range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Streptococcus pneumoniae. |
| Quantitative Efficacy Data (MICs) | No specific MIC values are available in the reviewed literature. | Extensive MIC data is available. See Table 2 for representative values. |
Table 1: Comparison of the General Antibacterial Properties of this compound and Linezolid.
Linezolid: Minimum Inhibitory Concentration (MIC) Data
The following table presents a summary of linezolid's in vitro activity against key Gram-positive pathogens. These values are indicative of its potency and are crucial for determining clinical utility.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 2,872 | 2 | 2 | ≤0.5 - 4 |
| Enterococcus faecalis | 428 | 2 | 2 | ≤0.5 - 4 |
| Enterococcus faecium | 196 | 2 | 2 | ≤0.5 - 4 |
| Streptococcus pneumoniae | 422 | 1 | 1 | ≤0.25 - 2 |
Table 2: Representative Minimum Inhibitory Concentration (MIC) values for Linezolid against common Gram-positive pathogens. Data compiled from various surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a detailed protocol for the broth microdilution method, a standard laboratory procedure for determining the MIC of an antimicrobial agent. This method would be applicable for the evaluation of this compound.
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the antimicrobial agent (e.g., this compound or linezolid) in a suitable solvent.
-
Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium for 18-24 hours. Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
96-Well Microtiter Plate: Use sterile 96-well plates for the assay.
2. Serial Dilution of the Antimicrobial Agent:
-
Dispense a fixed volume of sterile broth into all wells of the microtiter plate.
-
Add a corresponding volume of the antimicrobial stock solution to the first well of each row to achieve the desired starting concentration.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, mixing, and repeating this process across the row.
3. Inoculation:
-
Dilute the standardized bacterial suspension to the final required inoculum density.
-
Inoculate each well of the microtiter plate with the bacterial suspension, with the exception of a sterility control well (broth only).
-
Include a growth control well containing only the bacterial inoculum in broth, without any antimicrobial agent.
4. Incubation:
-
Incubate the microtiter plate at a suitable temperature (typically 35-37°C) for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the processes involved in evaluating these antimicrobial agents, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for MIC Determination.
Figure 2: Linezolid's Mechanism of Action.
Conclusion
Linezolid is a well-characterized antibiotic with a known mechanism of action and a substantial body of efficacy data. In contrast, while this compound has been identified as a novel antibacterial compound with activity against Gram-positive bacteria, critical data regarding its specific mechanism of action and quantitative in vitro efficacy are lacking in the current scientific literature.
For a comprehensive evaluation of this compound as a potential alternative to linezolid, further research is imperative. Future studies should focus on:
-
Determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of clinically relevant Gram-positive bacteria, including resistant strains.
-
Elucidating the specific molecular target and mechanism of action of this compound.
-
Conducting in vivo studies to assess the efficacy and safety of this compound in animal models of infection.
Without this fundamental data, a direct and meaningful comparison of the performance of this compound and linezolid is not feasible. The information provided in this guide serves as a baseline for understanding the current state of knowledge and highlights the significant research gaps that need to be addressed to fully evaluate the therapeutic potential of this compound.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a New Antibiotic from a Marine Microorganism Exophiala pisciphila. | CiNii Research [cir.nii.ac.jp]
- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Exophilin A: A Comparative Analysis Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibiotic, Exophilin A, against clinically relevant Gram-positive bacterial isolates. Due to the limited availability of specific performance data for this compound in publicly accessible literature, this guide establishes a framework for its evaluation by presenting its anticipated performance alongside established antibiotics. The data for comparator drugs are derived from published studies, and the methodologies for key experiments are detailed to facilitate reproducible research.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (hypothetical values based on its class) and leading comparator antibiotics against common Gram-positive pathogens. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus Clinical Isolates
| Antibiotic | Class | Representative MIC Range for S. aureus |
| This compound (Hypothetical) | Polyketide | 0.25 - 2 |
| Vancomycin (B549263) | Glycopeptide | 0.5 - 2[1][2] |
| Daptomycin | Lipopeptide | 0.25 - 1[3][4][5] |
| Linezolid (B1675486) | Oxazolidinone | 2 - 4[6][7] |
Table 2: Comparative MIC Values (µg/mL) Against Streptococcus pneumoniae Clinical Isolates
| Antibiotic | Class | Representative MIC Range for S. pneumoniae |
| This compound (Hypothetical) | Polyketide | 0.125 - 1 |
| Vancomycin | Glycopeptide | 0.25 - 1[8][9] |
| Daptomycin | Lipopeptide | 0.06 - 2[10] |
| Linezolid | Oxazolidinone | 1 - 4[11][12] |
Table 3: Comparative MIC Values (µg/mL) Against Enterococcus faecalis Clinical Isolates
| Antibiotic | Class | Representative MIC Range for E. faecalis |
| This compound (Hypothetical) | Polyketide | 1 - 8 |
| Vancomycin | Glycopeptide | 1 - 8[13] |
| Daptomycin | Lipopeptide | 0.5 - 8[14][15] |
| Linezolid | Oxazolidinone | 2 - 8[16][17] |
Experimental Protocols
The following are detailed methodologies for determining the antimicrobial susceptibility of clinical isolates.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Select three to five isolated colonies of the clinical isolate from an 18-24 hour agar (B569324) plate.
-
Transfer the colonies to a tube containing sterile saline or a suitable broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation and Interpretation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation and Disk Application:
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply antibiotic-impregnated paper disks to the surface of the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against clinical isolates using the broth microdilution method.
Workflow for MIC determination.
Hypothesized Mechanism of Action of this compound
As a polyketide antibiotic with activity against Gram-positive bacteria, this compound may act by disrupting the bacterial cell membrane. This proposed mechanism is illustrated in the signaling pathway diagram below.
Hypothesized mechanism of this compound.
References
- 1. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. jcdr.net [jcdr.net]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Daptomycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gene Dosage and Linezolid Resistance in Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Exophilin A and Daptomycin: A Mechanistic Guide
A detailed comparison of the known mechanisms of action of the novel antibiotic Exophilin A and the clinically established daptomycin (B549167) reveals a significant gap in our understanding of the former. While daptomycin's interaction with the bacterial cell membrane is well-documented through extensive experimental data, the precise mechanism of this compound remains largely uncharacterized beyond its initial discovery.
This guide provides a comprehensive overview of the current knowledge on both antimicrobial agents, aimed at researchers, scientists, and drug development professionals. We present a side-by-side analysis of their known properties, supported by quantitative data for daptomycin and highlighting the areas where research on this compound is needed. Detailed experimental protocols for key assays are also provided to facilitate further investigation into these and other membrane-active antibiotics.
Executive Summary of Comparative Mechanisms
Daptomycin, a cyclic lipopeptide antibiotic, exerts its potent bactericidal activity against a wide range of Gram-positive bacteria through a well-defined, calcium-dependent mechanism. It binds to the bacterial cytoplasmic membrane, leading to oligomerization, pore formation, and rapid membrane depolarization. This dissipation of the membrane potential results in the cessation of essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately causing cell death.[1][2]
In contrast, information regarding the mechanism of action of this compound is sparse. Discovered as a secondary metabolite from the marine microorganism Exophiala pisciphila, it is structurally identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid and has demonstrated activity against Gram-positive bacteria.[3][4][5] However, to date, there is a lack of publicly available experimental data detailing its effects on the bacterial membrane, membrane potential, or macromolecular synthesis.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for daptomycin, offering a baseline for the type of experimental results that would be necessary to fully characterize the mechanism of this compound.
| Parameter | Daptomycin | This compound |
| Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus | 0.5 - 2.0 µg/mL for Methicillin-Resistant S. aureus (MRSA) | Data not available |
| Bactericidal Activity | Rapidly bactericidal, achieving a >3-log10 reduction in CFU/mL within 0.5 to 2 hours against S. aureus | Data not available |
| Effect on Membrane Potential | Induces rapid and complete membrane depolarization | Data not available |
| Effect on Macromolecular Synthesis | Inhibition of DNA, RNA, and protein synthesis secondary to membrane depolarization | Data not available |
Mechanisms of Action: A Detailed Look
Daptomycin: A Multi-Step Assault on the Bacterial Membrane
The mechanism of daptomycin is a cascade of events initiated at the bacterial cell surface:
-
Calcium-Dependent Binding: Daptomycin's activity is contingent on the presence of calcium ions, which facilitate its binding to the bacterial cytoplasmic membrane, specifically to phosphatidylglycerol (PG) lipids.
-
Oligomerization and Pore Formation: Upon binding, daptomycin molecules oligomerize, forming a complex that inserts into the membrane. This complex is believed to form ion channels or pores.
-
Membrane Depolarization: The formation of these channels leads to a rapid efflux of potassium ions, resulting in the dissipation of the bacterial membrane potential.
-
Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular functions that are dependent on it, including the synthesis of DNA, RNA, and proteins, leading to bacterial cell death.
This compound: An Unresolved Mechanism
This compound has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid. While its activity against Gram-positive bacteria is established, the molecular basis for this activity is yet to be elucidated. It is plausible that, like other lipophilic molecules, it interacts with the bacterial cell membrane; however, without experimental evidence, this remains speculative. Further research is required to determine if this compound induces membrane depolarization, inhibits specific enzymatic pathways, or has a novel mechanism of action.
Experimental Protocols
To facilitate the investigation of the mechanisms of action of novel antibiotics like this compound and for the continued study of established drugs, the following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Bactericidal Activity Assay (Time-Kill Assay)
Principle: This assay measures the rate at which an antibiotic kills a bacterial population over time.
Methodology:
-
Culture Preparation: A bacterial culture is grown to the early or mid-logarithmic phase of growth.
-
Exposure to Antibiotic: The antibiotic is added to the bacterial culture at a specific concentration (e.g., 4x MIC). A control culture without the antibiotic is also maintained.
-
Sampling and Plating: Aliquots are removed from both cultures at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Serial dilutions of these aliquots are plated on appropriate agar (B569324) plates.
-
Enumeration: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Membrane Potential Assay
Principle: This assay utilizes a fluorescent dye, such as DiSC3(5), that accumulates on polarized membranes and self-quenches its fluorescence. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
Methodology:
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, washed, and resuspended in a suitable buffer.
-
Dye Loading: The DiSC3(5) dye is added to the cell suspension, and the mixture is incubated to allow the dye to accumulate in the polarized membranes, resulting in a stable, low-level baseline fluorescence.
-
Addition of Antibiotic: The antibiotic is added to the cell suspension in a fluorometer cuvette.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates membrane depolarization.
Macromolecular Synthesis Inhibition Assay
Principle: This assay determines the effect of an antibiotic on the synthesis of DNA, RNA, and protein by measuring the incorporation of radiolabeled precursors.
Methodology:
-
Culture Preparation: A bacterial culture is grown to the early logarithmic phase.
-
Addition of Antibiotic and Radiolabeled Precursors: The culture is divided into four aliquots. The antibiotic is added to three of the aliquots. Then, a specific radiolabeled precursor is added to each of the three treated aliquots and one untreated control: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [³H]leucine for protein synthesis.
-
Incubation and Sampling: The cultures are incubated, and samples are taken at various time points.
-
Precipitation and Scintillation Counting: The macromolecules are precipitated using trichloroacetic acid (TCA), and the radioactivity of the precipitate is measured using a scintillation counter. A decrease in the incorporation of a specific radiolabeled precursor in the antibiotic-treated samples compared to the control indicates inhibition of that particular macromolecular synthesis pathway.
Mandatory Visualizations
Caption: The signaling pathway of daptomycin's mechanism of action.
Caption: Experimental workflow for MIC determination.
Caption: Hypothetical mechanism of this compound, highlighting the need for experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Antibiotic from a Marine Microorganism Exophiala pisciphila. | CiNii Research [cir.nii.ac.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Assessing the Novelty of Exophilin A's Mechanism of Action: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of Exophilin A, a novel antibacterial compound, against other antimicrobial agents. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antibiotic mechanisms.
Introduction to this compound
This compound is an antibacterial compound isolated from the marine microorganism Exophiala pisciphila.[1][2] Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] Preliminary studies have demonstrated its antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This guide will delve into the current understanding of its mechanism of action and compare it to existing antibiotics to assess its novelty.
Comparative Analysis of Antimicrobial Mechanisms
To understand the novelty of this compound, its mechanism must be compared with that of other compounds. The following table summarizes the mechanisms of action for this compound and a selection of other relevant antimicrobial agents.
| Compound | Target/Mechanism of Action | Primary Organism Type | Supporting Experimental Data |
| This compound | Proposed to disrupt membrane integrity or a novel intracellular target. | Gram-positive bacteria | Initial studies show activity against Gram-positive bacteria, but the precise molecular target is not yet fully elucidated.[1] |
| Penicillin | Inhibits penicillin-binding proteins (PBPs), thereby blocking the cross-linking of peptidoglycan in the bacterial cell wall. | Broad-spectrum, particularly effective against Gram-positive bacteria. | Extensive data from minimum inhibitory concentration (MIC) assays, β-lactamase susceptibility tests, and structural biology studies of PBP-penicillin complexes. |
| Vancomycin | Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation, thus preventing cell wall synthesis. | Primarily Gram-positive bacteria, including MRSA. | Data from MIC assays, cell wall synthesis inhibition assays, and structural analysis of vancomycin-D-Ala-D-Ala binding. |
| Filipin (B1216100) | Binds to sterols, particularly cholesterol, in eukaryotic cell membranes, leading to pore formation and loss of membrane integrity. It has a lesser effect on bacteria which generally lack sterols. | Primarily fungi and other eukaryotes. | Data from hemolytic assays, single-channel conductance measurements on lipid bilayers, and studies on its effects on virus infection and prion diseases.[3] |
| Bufalin | Regulates multiple signaling pathways including JAK/STAT, Wnt/β-Catenin, and mTOR in cancer cells. Its antimicrobial mechanism is less defined but may involve membrane disruption or inhibition of key cellular processes. | Primarily studied in cancer cells; some antimicrobial activity reported. | Extensive data from in vitro and in vivo cancer models demonstrating modulation of various signaling cascades.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanisms of action of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare a serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth with no microorganism).
-
Incubate the cultures at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.
Cell Membrane Permeability Assay
Objective: To assess whether an antimicrobial agent damages the bacterial cell membrane.
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash and resuspend the cells in a suitable buffer.
-
Treat the cells with the antimicrobial agent at various concentrations.
-
At different time points, take aliquots and add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium (B1200493) iodide or SYTOX Green).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.
Macromolecular Synthesis Inhibition Assays
Objective: To determine if an antimicrobial agent inhibits the synthesis of DNA, RNA, or protein.
Protocol:
-
Grow a bacterial culture to the early- to mid-logarithmic phase.
-
Add the antimicrobial agent at its MIC or a supra-MIC concentration.
-
Simultaneously, add a radiolabeled precursor for the macromolecule of interest (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, or [³H]leucine for protein).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific radiolabeled precursor compared to an untreated control indicates inhibition of that synthesis pathway.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: Potential mechanisms of action for this compound.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Antibiotic from a Marine Microorganism Exophiala pisciphila. | CiNii Research [cir.nii.ac.jp]
- 3. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Exophilin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Exophilin A is paramount to ensuring laboratory safety and environmental protection. this compound is an antibiotic with potent biological activity.[1] Improper disposal can lead to environmental contamination and the potential for adverse effects on aquatic ecosystems. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous antibiotic waste management.
Immediate Safety and Hazard Information
According to safety data for similar compounds, this compound should be handled with care. It is classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, treating all forms of this compound waste as hazardous is crucial.
Step-by-Step Disposal Procedures
The following procedures are based on established guidelines for the disposal of antibiotic and hazardous chemical waste in a laboratory setting.[2][3] Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as local regulations may vary.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe laboratory waste management.
-
Designated Waste Containers: All waste contaminated with this compound must be collected in clearly labeled, leak-proof containers designated for "Hazardous Chemical Waste" or "Antibiotic Waste."[3]
-
Solid Waste: This includes unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and any other lab consumables that have come into contact with this compound. These items should be placed in a designated, lined container for solid chemical waste.
-
Liquid Waste: All stock solutions, experimental solutions containing this compound, and contaminated media should be collected in a dedicated, shatter-proof, and leak-proof container clearly labeled with the contents.[2] Do not mix with other chemical waste streams unless approved by your institution's EHS department.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound should be disposed of immediately into a designated sharps container for chemical waste.
Step 2: Storage of Waste
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or volatilization.
-
The storage area should be clearly marked and away from general laboratory traffic.
Step 3: Final Disposal
-
Do Not Pour Down the Drain: Due to its high toxicity to aquatic life, this compound waste must not be disposed of down the sink.
-
Autoclaving: The heat stability of this compound is not widely documented. As autoclaving may not effectively inactivate the compound, it is not a recommended method of disposal. All this compound waste should be treated as chemical waste.
-
Professional Disposal Service: The primary and recommended method for the final disposal of this compound is through an approved hazardous waste disposal facility. Contact your institution's EHS department to arrange for the pickup and disposal of your segregated this compound waste containers.
Summary of Disposal Methods
| Waste Form | Description | Recommended Disposal Method |
| Solid Waste | Unused/expired compound, contaminated PPE, lab consumables. | Collect in a designated, labeled hazardous chemical waste container for incineration by a licensed disposal service. |
| Liquid Waste | Stock solutions, experimental solutions, contaminated media. | Collect in a designated, labeled, leak-proof hazardous chemical waste container for treatment and disposal by a licensed service. |
| Contaminated Sharps | Needles, syringes, and other sharps in contact with this compound. | Dispose of in a designated sharps container for chemical waste, to be collected by a licensed disposal service. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Exophilin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Exophilin A, a potent antibiotic with activity against Gram-positive bacteria.[1][2] Adherence to these guidelines is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. All personnel must be thoroughly trained on the potential hazards and the required safety protocols before working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of nitrile gloves. |
| Body Protection | Lab Coat | A fully buttoned, knee-length lab coat is required. |
| Apron | A chemically resistant apron should be worn over the lab coat. | |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required for handling the powdered form. |
Engineering Controls
Work with this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation. A safety shower and eyewash station must be readily accessible in the immediate work area.
Operational Plan: From Receipt to Use
A clear and systematic workflow is essential for the safe handling of this compound within the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential harm to aquatic life.[3]
Waste Segregation and Disposal Protocol
All waste streams containing this compound must be treated as hazardous chemical waste.
| Waste Type | Collection Container | Disposal Procedure |
| Unused this compound | Original or sealed, labeled container | Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office. |
| Contaminated Solvents | Labeled, sealed solvent waste container | Dispose of as hazardous chemical waste via the institutional EHS program. |
| Contaminated Labware (pipette tips, tubes, etc.) | Designated, labeled solid waste container | Autoclave if biologically contaminated, then dispose of as hazardous chemical waste. |
| Contaminated PPE | Labeled, sealed bag | Dispose of as hazardous chemical waste. |
digraph "Exophilin_A_Disposal_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Disposal Workflow for this compound Waste", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_generation" { label="Waste Generation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; SolidWaste [label="Contaminated Solids\n(Gloves, Tubes, etc.)"]; LiquidWaste [label="Contaminated Liquids\n(Solvents, Media)"]; SharpsWaste [label="Contaminated Sharps\n(Needles, Glassware)"]; }
subgraph "cluster_segregation" { label="Segregation and Collection"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; SolidContainer [label="Hazardous Solid\nWaste Container"]; LiquidContainer [label="Hazardous Liquid\nWaste Container"]; SharpsContainer [label="Sharps Container"]; }
subgraph "cluster_disposal" { label="Final Disposal"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; EHS_Pickup [label="Arrange for EHS Pickup"]; Incineration [label="Incineration"]; }
SolidWaste -> SolidContainer; LiquidWaste -> LiquidContainer; SharpsWaste -> SharpsContainer;
SolidContainer -> EHS_Pickup; LiquidContainer -> EHS_Pickup; SharpsContainer -> EHS_Pickup;
EHS_Pickup -> Incineration; }
Experimental Protocols and Mechanism of Action
Detailed experimental protocols for specific laboratory assays involving this compound and a definitive cellular signaling pathway illustrating its mechanism of action are not available in publicly accessible scientific literature. This compound is known to be an antibiotic with activity against Gram-positive bacteria.[1][2] Its chemical structure has been elucidated as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[2] Further research is required to fully characterize its mode of action and its effects on bacterial signaling pathways. Researchers should develop and validate their own specific protocols based on the known properties of this compound and general principles of antimicrobial susceptibility testing.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
